Cyclic L27-11
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C87H141N27O15 |
|---|---|
分子量 |
1805.2 g/mol |
IUPAC 名称 |
2-[3-[(3R,9S,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42S,45S)-9,15,18,30,33-pentakis(4-aminobutyl)-24-[3-(diaminomethylideneamino)propyl]-42-[(1R)-1-hydroxyethyl]-21,39-bis(1H-indol-3-ylmethyl)-12-methyl-36-(2-methylpropyl)-2,8,11,14,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-1,7,10,13,16,19,22,25,28,31,34,37,40,43-tetradecazatricyclo[43.3.0.03,7]octatetracontan-27-yl]propyl]guanidine |
InChI |
InChI=1S/C87H141N27O15/c1-50(2)45-66-79(123)106-61(29-11-16-38-90)76(120)103-60(28-10-15-37-89)74(118)104-63(32-19-41-97-86(93)94)77(121)105-64(33-20-42-98-87(95)96)78(122)110-67(46-53-48-99-57-25-7-5-23-55(53)57)80(124)107-62(30-12-17-39-91)75(119)102-59(27-9-14-36-88)73(117)101-51(3)72(116)108-65(31-13-18-40-92)84(128)114-44-22-35-70(114)85(129)113-43-21-34-69(113)82(126)112-71(52(4)115)83(127)111-68(81(125)109-66)47-54-49-100-58-26-8-6-24-56(54)58/h5-8,23-26,48-52,59-71,99-100,115H,9-22,27-47,88-92H2,1-4H3,(H,101,117)(H,102,119)(H,103,120)(H,104,118)(H,105,121)(H,106,123)(H,107,124)(H,108,116)(H,109,125)(H,110,122)(H,111,127)(H,112,126)(H4,93,94,97)(H4,95,96,98)/t51-,52+,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70+,71-/m0/s1 |
InChI 键 |
NGDPXIDFYKFHOM-PWANQUNESA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Cyclic L27-11
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic L27-11 is a synthetic, cyclic antimicrobial peptide that demonstrates potent and specific activity against Pseudomonas aeruginosa, a challenging Gram-negative pathogen. Its mechanism of action is centered on the disruption of the outer membrane integrity by targeting a key component of the lipopolysaccharide (LPS) transport machinery. This document provides a comprehensive overview of the molecular interactions, structural determinants of activity, and the downstream cellular consequences of this compound engagement with its bacterial target. The information presented herein is intended to support further research and development of this promising class of antimicrobial agents.
Introduction
The rise of multidrug-resistant bacteria, particularly Gram-negative pathogens like Pseudomonas aeruginosa, necessitates the development of novel antibiotics with unique mechanisms of action. Cyclic peptides have emerged as a promising class of therapeutics due to their high affinity and specificity for their targets. This compound is a notable example, exhibiting nanomolar efficacy against P. aeruginosa. This guide delineates the current understanding of its mechanism of action, supported by structural biology and microbiology data.
Molecular Target and Binding
The primary molecular target of this compound is the Lipopolysaccharide Transport Protein D (LptD) , an essential outer membrane protein in Pseudomonas aeruginosa. LptD is a crucial component of the Lpt complex, which is responsible for the translocation and insertion of LPS into the outer leaflet of the outer membrane.
This compound interferes with the normal function of LptD.[1][2] Photoaffinity labeling studies and the analysis of spontaneously drug-resistant P. aeruginosa strains have identified the binding site of L27-11 to be within the periplasmic domains of LptD.[3] Mutations conferring resistance to the peptide are typically found in the periplasmic β-jellyroll domain of LptD.[3]
Mechanism of Action
The antibacterial activity of this compound is a direct consequence of its interaction with LptD. By binding to LptD, this compound inhibits the transport of LPS to the cell surface.[3] This disruption of the LPS transport pathway leads to the accumulation of membrane-like substances within the bacterial cell, ultimately compromising the integrity of the outer membrane and leading to cell death.
The specificity of this compound for Pseudomonas species is attributed to structural differences in the LptD protein among various Gram-negative bacteria.
Signaling Pathway Diagram
Caption: Mechanism of this compound action on the LptD-mediated LPS transport pathway.
Structure-Activity Relationship
The potent antimicrobial activity of this compound is intrinsically linked to its specific three-dimensional conformation. The peptide adopts a β-hairpin structure in solution, which is critical for its interaction with LptD.
Key structural features include:
-
A 12-residue loop linked to a DPro-LPro template.
-
Tryptophan side chains (W2 and W8) displayed on opposite faces of the β-hairpin are crucial for its antimicrobial activity, as determined by alanine (B10760859) scanning.
A related peptide, LB-02, which has the same amino acid sequence but is linked to an LPro-DPro template, does not form a β-hairpin structure and is inactive, further underscoring the importance of this conformation for its biological function.
Quantitative Data
While specific binding affinities and a complete alanine scan dataset are not publicly available, the antimicrobial activity of this compound against Pseudomonas aeruginosa has been characterized as being in the nanomolar range. The following table summarizes the known quantitative aspects of this compound's activity.
| Parameter | Value/Observation | Reference(s) |
| Target | Lipopolysaccharide Transport Protein D (LptD) | |
| Binding Site | Periplasmic domains of LptD | |
| Antimicrobial Activity | Nanomolar range against Pseudomonas aeruginosa | |
| Key Structural Feature | β-hairpin conformation | |
| Critical Residues | Tryptophan at positions 2 and 8 (W2, W8) |
Experimental Protocols
The following sections describe the general methodologies used to elucidate the mechanism of action of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Protocol:
-
Bacterial Inoculum Preparation: A culture of Pseudomonas aeruginosa is grown to the mid-logarithmic phase in cation-adjusted Mueller-Hinton Broth (MHB). The culture is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Peptide Dilution: A stock solution of this compound is prepared and serially diluted in a suitable buffer, often containing 0.01% acetic acid and 0.2% bovine serum albumin to prevent peptide adsorption.
-
Assay: The diluted bacterial suspension is added to the wells of a 96-well microtiter plate, followed by the addition of the peptide dilutions.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that results in no visible growth of the bacteria.
Experimental Workflow: MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Structural Determination by NMR Spectroscopy
The three-dimensional structure of this compound in solution was determined using Nuclear Magnetic Resonance (NMR) spectroscopy.
General Protocol:
-
Sample Preparation: The peptide is dissolved in a suitable buffer, typically containing a mixture of H2O and D2O.
-
NMR Data Acquisition: A series of 2D NMR experiments are performed, including COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy).
-
Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide sequence.
-
Structural Calculations: The NOESY data, which provides information about the spatial proximity of protons, is used to calculate a set of 3D structures consistent with the experimental data.
-
Structure Refinement: The calculated structures are refined using molecular dynamics simulations.
Logical Relationship: NMR for Structure
References
An In-Depth Technical Guide to the Cyclic L27-11 Peptide: Structure, Function, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic peptides have emerged as a promising class of therapeutics, bridging the gap between small molecules and large biologics. Their constrained structure offers enhanced stability, target affinity, and specificity. This technical guide provides a comprehensive overview of the cyclic peptide L27-11, a potent antimicrobial agent with specific activity against the opportunistic pathogen Pseudomonas aeruginosa. We delve into its unique structural features, mechanism of action, and the experimental protocols used for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of cyclic peptides in combating antibiotic-resistant bacteria.
Introduction to Cyclic L27-11
This compound is a synthetic, peptide-like antibiotic that has demonstrated potent and specific bactericidal activity against Pseudomonas aeruginosa, a gram-negative bacterium notorious for its intrinsic and acquired resistance to multiple antibiotics.[1][2] L27-11 belongs to a class of β-hairpin peptidomimetics that target a novel and essential pathway in bacteria: the transport of lipopolysaccharide (LPS) to the outer membrane.[1] Its unique mechanism of action and high potency make it a compelling lead compound for the development of new antibiotics to treat challenging P. aeruginosa infections.
Structure of this compound
The remarkable biological activity of this compound is intrinsically linked to its well-defined three-dimensional structure. It is a backbone-cyclized peptide that adopts a stable β-hairpin conformation in aqueous solution.
Key Structural Features:
-
12-Residue Loop: The core of L27-11 is a 12-amino acid loop with the sequence T(1)W(2)L(3)K(4)K(5)R(6)R(7)W(8)K(9)K(10)A(11)K(12).
-
DPro-LPro Template: This 12-residue loop is linked to a D-proline-L-proline (DPro-LPro) template, which induces and stabilizes the β-hairpin turn.
-
β-Hairpin Conformation: The DPro-LPro template forces the peptide backbone to fold into a hairpin-like structure. This conformation is crucial for its antimicrobial activity. Nuclear Magnetic Resonance (NMR) studies and molecular dynamics simulations have confirmed this stable β-hairpin structure in solution.
-
Amphipathic Nature: The β-hairpin structure strategically positions hydrophobic and cationic residues on opposite faces of the molecule. This amphipathicity is a common feature of many antimicrobial peptides and is critical for their interaction with bacterial membranes.
-
Key Residues: Alanine scan studies have revealed that the two tryptophan residues (W2 and W8), located on opposite faces of the β-hairpin, are essential for the antimicrobial activity of L27-11.
Function and Mechanism of Action
This compound exerts its bactericidal effect by targeting and inhibiting the function of the outer membrane protein LptD (Lipopolysaccharide transport protein D).[1][2] LptD is a crucial component of the LPS transport machinery in gram-negative bacteria, responsible for the final step of inserting LPS into the outer leaflet of the outer membrane.
The LptD Signaling Pathway and Inhibition by L27-11:
The transport of LPS to the outer membrane is an essential process for the viability and integrity of gram-negative bacteria. The Lpt machinery forms a protein bridge that spans the entire bacterial envelope, from the inner membrane to the outer membrane. LptD, in complex with the lipoprotein LptE, forms the outer membrane component of this bridge.
By binding to LptD, this compound obstructs the transport of LPS. This leads to the accumulation of LPS in the periplasm and a defective outer membrane. The disruption of the outer membrane's integrity ultimately results in bacterial cell death.[1][2]
References
L27-11: A Technical Guide to a Novel Antimicrobial Cyclic Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of multidrug-resistant Gram-negative bacteria, particularly Pseudomonas aeruginosa, presents a formidable challenge to global public health. The outer membrane of these bacteria, with its unique lipopolysaccharide (LPS) layer, serves as a significant barrier to many conventional antibiotics. This guide provides a comprehensive technical overview of L27-11, a novel synthetic cyclic peptide that specifically targets the essential LPS transport protein LptD in P. aeruginosa. L27-11 exhibits potent, nanomolar-range antibacterial activity by disrupting the final and critical step of outer membrane biogenesis—the translocation of LPS to the cell surface. This document details the discovery, origin, mechanism of action, and key experimental data related to L27-11, offering a valuable resource for researchers engaged in the development of new anti-infective agents.
Introduction
L27-11 is a synthetic, backbone-cyclic peptidomimetic antibiotic designed to combat infections caused by Pseudomonas aeruginosa. Its discovery stems from research into β-hairpin mimetics of protegrin I, a naturally occurring antimicrobial peptide.[1] Unlike its predecessors that often exhibit broad-spectrum membrane-lytic activity, L27-11 was engineered for high specificity and potent activity against Pseudomonas species.[1][2]
The peptide's unique structure, a 12-residue loop (T¹W²L³K⁴K⁵R⁶R⁷W⁸K⁹K¹⁰A¹¹K¹²) constrained by a DPro-LPro template, forces it to adopt a stable β-hairpin conformation in aqueous solution.[2] This rigid structure is paramount for its targeted interaction with the β-barrel outer membrane protein LptD.[2] By binding to LptD, L27-11 effectively blocks the transport of LPS to the outer leaflet of the outer membrane, leading to a cascade of events that ultimately result in bacterial cell death.[2]
Quantitative Data
The antibacterial potency of L27-11 and the critical role of specific amino acid residues have been quantified through various assays. The following tables summarize the key quantitative data available for this cyclic peptide.
Table 1: Antimicrobial Activity of L27-11 and Analogs against Pseudomonas aeruginosa
| Peptide | Sequence (Loop: T¹W²L³K⁴K⁵R⁶R⁷W⁸K⁹K¹⁰A¹¹K¹²) | Template | MIC (µg/mL) | MIC (µM) |
| L27-11 | TWLKKRRWKKAK | DPro-LPro | 0.125 | 0.07 |
| LB-01 | Modified L27-11 loop | DPro-LPro | 0.25 | 0.14 |
| LB-02 | TWLKKRRWKKAK | LPro-DPro | >128 | >70 |
Data sourced from structural studies of β-hairpin peptidomimetic antibiotics.[2]
Table 2: Alanine Scan of L27-11 - Minimum Inhibitory Concentration (MIC) against Pseudomonas aeruginosa
| Peptide (Alanine Substitution) | MIC (µg/mL) | Fold Change in MIC vs. L27-11 |
| L27-11 (Parent) | 0.125 | - |
| T1A | 0.25 | 2 |
| W2A | >128 | >1024 |
| L3A | 0.5 | 4 |
| K4A | 1 | 8 |
| K5A | 1 | 8 |
| R6A | 2 | 16 |
| R7A | 2 | 16 |
| W8A | >128 | >1024 |
| K9A | 1 | 8 |
| K10A | 1 | 8 |
| A11G | 0.125 | 1 |
| K12A | 0.5 | 4 |
Data highlights the critical contribution of Tryptophan residues at positions 2 and 8 to the antimicrobial activity.[2]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery and characterization of L27-11.
Solid-Phase Peptide Synthesis (SPPS) of L27-11
The synthesis of L27-11 is achieved through a standard Fmoc/tBu solid-phase strategy.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
DPro-LPro template
-
Coupling reagents: HCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v)
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's amine.
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (4 equivalents) with HCTU (3.95 equivalents) and DIPEA (8 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Confirm complete coupling using a Kaiser test. Repeat coupling if necessary.
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the linear sequence, followed by the DPro-LPro template.
-
Cyclization: After the final Fmoc deprotection, the on-resin cyclization is performed by activating the C-terminal carboxyl group and reacting it with the N-terminal amine.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
Antimicrobial Susceptibility Testing (MIC Assay)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.
Materials:
-
Pseudomonas aeruginosa strains (e.g., PAO1)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
L27-11 peptide stock solution
Procedure:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension in CAMHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.
-
Peptide Dilution: Prepare a serial two-fold dilution of L27-11 in CAMHB in the 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well containing the peptide dilutions.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
LptD-Mediated LPS Transport Inhibition Assay
This assay indirectly measures the inhibition of LptD function by observing the accumulation of intracellular LPS precursors or changes in outer membrane integrity.
Materials:
-
P. aeruginosa strain
-
L27-11 peptide
-
Reagents for LPS extraction and quantification (e.g., radioactive precursors like [¹⁴C]acetate, or specific dyes for LPS visualization)
-
Outer membrane permeability indicators (e.g., NPN - 1-N-phenylnaphthylamine)
Procedure (Conceptual):
-
Bacterial Culture: Grow P. aeruginosa to mid-log phase.
-
Peptide Treatment: Expose the bacterial culture to various concentrations of L27-11.
-
LPS Transport Assessment:
-
Radiolabeling: Add a radioactive precursor for LPS synthesis (e.g., [¹⁴C]acetate) and monitor its incorporation into different cellular fractions (inner membrane, outer membrane, and periplasm). Inhibition of LptD will lead to an accumulation of labeled LPS in the inner membrane and periplasm.
-
Outer Membrane Permeability: Measure the uptake of a fluorescent probe like NPN, which fluoresces in a hydrophobic environment. Disruption of the outer membrane due to impaired LPS transport will increase NPN uptake and fluorescence.
-
-
Data Analysis: Quantify the changes in LPS distribution or NPN fluorescence in treated versus untreated cells.
NMR Spectroscopy and Molecular Dynamics (MD) Simulations
These techniques are used to determine the three-dimensional structure of L27-11 in solution.
NMR Spectroscopy:
-
Sample Preparation: Dissolve a purified sample of L27-11 in a suitable solvent (e.g., H₂O/D₂O mixture).
-
Data Acquisition: Perform a series of 1D and 2D NMR experiments (e.g., TOCSY, NOESY, HSQC) to assign proton and carbon resonances and to obtain distance restraints (from NOEs) and dihedral angle restraints.
-
Structure Calculation: Use the experimental restraints in a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the NMR data.
Molecular Dynamics (MD) Simulations:
-
System Setup: Place the NMR-derived structure of L27-11 in a simulation box containing explicit water molecules and counter-ions to neutralize the system.
-
Force Field Selection: Choose an appropriate force field (e.g., AMBER, CHARMM) to describe the interatomic interactions.
-
Simulation Protocol:
-
Minimization: Minimize the energy of the system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature and equilibrate the pressure.
-
Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the peptide.
-
-
Analysis: Analyze the trajectory to assess the stability of the β-hairpin structure, hydrogen bonding patterns, and overall dynamics of the peptide.
Visualizations
Signaling Pathway: LptD-Mediated LPS Transport and Inhibition by L27-11
Caption: LptD-mediated LPS transport pathway and the inhibitory action of L27-11.
Experimental Workflow: Discovery and Characterization of L27-11
References
In-Depth Technical Guide: Biological Activity of Cyclic L27-11 Against Pseudomonas
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of the cyclic antimicrobial peptide L27-11 against Pseudomonas species, with a particular focus on Pseudomonas aeruginosa. This document details the mechanism of action, summarizes available quantitative data, provides detailed experimental protocols for key assays, and includes visualizations of the peptide's mechanism and experimental workflows.
Core Concepts: Mechanism of Action of Cyclic L27-11
This compound is a synthetic, backbone-cyclic peptide that exhibits potent and specific antimicrobial activity against Pseudomonas aeruginosa. Its primary mechanism of action involves the disruption of the outer membrane integrity by targeting a crucial protein in the lipopolysaccharide (LPS) transport machinery.
Targeting LptD: The molecular target of this compound is the outer membrane protein LptD.[1] LptD is an essential component of the LPS transport (Lpt) complex, which is responsible for the translocation of LPS from the periplasm to the outer leaflet of the outer membrane in Gram-negative bacteria.
Inhibition of LPS Transport: By binding to LptD, this compound effectively obstructs the transport of LPS to the cell surface. This inhibition leads to the accumulation of LPS in the periplasm and the mislocalization of outer membrane proteins.
Consequences of LptD Inhibition: The disruption of the outer membrane's asymmetric lipid composition ultimately leads to a loss of membrane integrity, increased permeability, and cell death. The β-hairpin structure of L27-11 is crucial for its potent antimicrobial activity.
Signaling Pathway and Downstream Effects
The interaction of this compound with LptD initiates a cascade of events that compromise the bacterial cell envelope. While a detailed intracellular signaling pathway is not traditionally associated with this direct membrane-targeting mechanism, the downstream consequences are profound.
Quantitative Data on Biological Activity
While specific quantitative data for this compound against a wide range of Pseudomonas strains is not extensively available in the public domain, the literature consistently refers to its nanomolar activity . This indicates a very high potency. The following table summarizes the expected range of activity based on available information.
| Parameter | Organism | Reported Activity/Value | Reference |
| Minimum Inhibitory Concentration (MIC) | Pseudomonas aeruginosa | Nanomolar (nM) range | [1] |
| Biofilm Inhibition | Pseudomonas aeruginosa | Data not publicly available | - |
| Cytotoxicity (e.g., IC50) | Mammalian cell lines | Data not publicly available | - |
Note: The lack of specific, publicly available quantitative data highlights the need for further research and publication in this area. The experimental protocols provided in the following section can be utilized to generate this data.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the biological activity of this compound against Pseudomonas.
Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method to determine the MIC of this compound.
Materials:
-
This compound peptide
-
Pseudomonas aeruginosa strain(s) of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Peptide Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Perform serial two-fold dilutions of the peptide in CAMHB in the 96-well plate to achieve a range of desired concentrations.
-
Inoculum Preparation: Culture P. aeruginosa overnight on an appropriate agar (B569324) medium. Resuspend colonies in CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Incubation: Add the bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Biofilm Inhibition Assay
This protocol uses the crystal violet staining method to quantify the inhibition of P. aeruginosa biofilm formation.
Materials:
-
This compound peptide
-
Pseudomonas aeruginosa strain(s)
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid
-
Microplate reader
Procedure:
-
Assay Setup: Prepare serial dilutions of this compound in TSB with glucose in a 96-well plate.
-
Inoculation: Prepare a bacterial suspension as described in the MIC protocol and dilute it to a final concentration of 1 x 10^6 CFU/mL in each well.
-
Incubation: Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.
-
Washing: Gently remove the planktonic cells by washing the wells twice with sterile phosphate-buffered saline (PBS).
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells three times with PBS.
-
Destaining: Add 200 µL of 30% acetic acid to each well to solubilize the stained biofilm.
-
Quantification: Measure the absorbance at 590 nm using a microplate reader. A lower absorbance in the presence of the peptide indicates biofilm inhibition.
Cytotoxicity Assay (MTT Assay)
This protocol determines the cytotoxicity of this compound against a mammalian cell line (e.g., HEK293) using the MTT assay.
Materials:
-
This compound peptide
-
Human Embryonic Kidney 293 (HEK293) cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
-
Peptide Treatment: Prepare serial dilutions of this compound in DMEM and add them to the wells containing the cells. Include a vehicle control (solvent only).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control.
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for assessing the antimicrobial activity of this compound and a logical diagram of its inhibitory effect.
Conclusion
This compound represents a promising class of antimicrobial peptides with a specific and potent mechanism of action against Pseudomonas aeruginosa. Its ability to target the essential LptD protein disrupts the formation of the outer membrane, leading to rapid cell death. While detailed quantitative data in the public domain is limited, the provided experimental protocols offer a clear path for researchers to further characterize its efficacy and safety profile. The development of LptD inhibitors like this compound is a significant step forward in the fight against multidrug-resistant Gram-negative pathogens.
References
Cyclic L27-11 target identification in bacteria
An In-depth Technical Guide to the Identification of Cyclic L27-11 Targets in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent, synthetic antimicrobial peptide belonging to the β-hairpin peptidomimetic class, with notable bactericidal activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa.[1][2] Its mechanism of action involves the specific targeting of the Lipopolysaccharide (LPS) transport machinery, a critical pathway for the viability of most Gram-negative bacteria. This technical guide provides a comprehensive overview of the core methodologies and data related to the identification and characterization of the bacterial target of this compound, the outer membrane protein LptD. Detailed experimental protocols, quantitative data, and visual diagrams of the relevant pathways and workflows are presented to facilitate further research and drug development efforts in this area.
Introduction: The Emergence of this compound
The rise of multidrug-resistant bacteria necessitates the discovery of novel antibiotics with unique mechanisms of action. Cyclic peptides have emerged as a promising class of therapeutics due to their high affinity and specificity for their targets.[3] this compound was developed through the iterative optimization of β-hairpin mimetics and exhibits potent, nanomolar activity against P. aeruginosa.[2][4] Unlike many antimicrobial peptides that disrupt the bacterial membrane indiscriminately, L27-11 has a specific molecular target, making it a valuable tool for understanding bacterial physiology and a promising lead for antibiotic development.
The Molecular Target: Lipopolysaccharide Transport Protein D (LptD)
The primary molecular target of this compound in Pseudomonas aeruginosa is the outer membrane protein LptD. LptD is an essential component of the LPS transport (Lpt) machinery, which is responsible for the translocation of LPS from the periplasm to the outer leaflet of the outer membrane. By binding to LptD, L27-11 inhibits its function, leading to a cascade of events that ultimately result in bacterial cell death.
The Lipopolysaccharide (LPS) Transport Pathway
The Lpt pathway is a protein bridge that spans the entire cell envelope of Gram-negative bacteria. It is composed of seven essential proteins (LptA-G). LPS is first synthesized in the cytoplasm and flipped across the inner membrane by MsbA. The LptB2FG complex, an ABC transporter, extracts LPS from the inner membrane and passes it to a periplasmic bridge formed by LptA and LptC. Finally, the LptDE complex, located in the outer membrane, facilitates the insertion of LPS into the outer leaflet.
Caption: The Lipopolysaccharide (LPS) transport pathway in Gram-negative bacteria.
Mechanism of Inhibition by this compound
This compound binds to the periplasmic domain of LptD. This interaction is highly specific, and mutations conferring resistance to L27-11 have been mapped to the β-jellyroll domain of LptD. Inhibition of LptD function disrupts the final and essential step of LPS transport, leading to the accumulation of LPS precursors and other membrane components in the periplasm and inner membrane. This disruption of outer membrane biogenesis results in increased membrane permeability, morphological changes such as filamentation, and ultimately, cell lysis.
Caption: Signaling pathway of this compound mediated inhibition of LptD.
Quantitative Data
The antibacterial activity of this compound and its interaction with its target can be quantified using various assays.
| Parameter | Organism | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | Pseudomonas aeruginosa | Nanomolar range | |
| Binding Affinity (Kd) | LptD from P. aeruginosa | Not explicitly reported, but implied to be in the nanomolar range based on MIC. | - |
Experimental Protocols
The identification of LptD as the target of this compound involved a combination of genetic and biochemical approaches.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Detailed Protocol:
-
Preparation of Bacterial Inoculum:
-
Streak P. aeruginosa on a suitable agar (B569324) plate and incubate overnight at 37°C.
-
Inoculate a single colony into Mueller-Hinton Broth (MHB) and incubate at 37°C with shaking until the culture reaches the logarithmic phase.
-
Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of L27-11 Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the L27-11 stock solution in MHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well containing the L27-11 dilutions.
-
Include a positive control well (100 µL of bacterial inoculum, no drug) and a negative control well (100 µL of MHB, no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of L27-11 at which no visible growth is observed.
-
Identification of Resistance Mutations
This protocol is used to identify the genetic basis of resistance to an antimicrobial agent by selecting for and sequencing resistant mutants.
Caption: Workflow for identifying resistance mutations.
Detailed Protocol:
-
Selection of Resistant Mutants:
-
Grow a large culture of wild-type P. aeruginosa to a high density.
-
Plate a high number of cells (e.g., 10^9 - 10^10 CFU) onto agar plates containing a concentration of this compound that is inhibitory to the wild-type strain (typically 4-8 times the MIC).
-
Incubate the plates at 37°C until resistant colonies appear.
-
-
Verification of Resistance:
-
Isolate individual resistant colonies and re-streak them on selective agar to confirm the resistance phenotype.
-
Determine the MIC of L27-11 for the resistant mutants to quantify the level of resistance.
-
-
Genomic DNA Extraction and Sequencing:
-
Extract high-quality genomic DNA from both the resistant mutants and the parental wild-type strain.
-
Perform whole-genome sequencing using a next-generation sequencing platform.
-
-
Bioinformatic Analysis:
-
Align the sequencing reads from the resistant mutants to the reference genome of the wild-type strain.
-
Identify single nucleotide polymorphisms (SNPs), insertions, and deletions that are present in the resistant mutants but not in the wild-type.
-
Focus on mutations in genes that are plausible targets for an antimicrobial peptide, such as those encoding outer membrane proteins. In the case of L27-11, mutations were identified in the lptD gene.
-
Target Identification using Photoaffinity Labeling
This biochemical technique is used to identify the direct binding partner of a small molecule by covalently crosslinking the molecule to its target upon photoactivation.
Caption: Workflow for photoaffinity labeling.
Detailed Protocol:
-
Probe Synthesis:
-
Synthesize an analog of this compound that incorporates a photoreactive group (e.g., a diazirine or benzophenone) and an affinity tag (e.g., biotin). It is crucial that the modifications do not significantly alter the biological activity of the peptide.
-
-
Labeling of Target:
-
Incubate intact P. aeruginosa cells or a cell lysate with the photoaffinity probe in the dark.
-
As a control, perform a parallel incubation in the presence of an excess of the original, unmodified this compound to compete for binding to the specific target.
-
-
Photocrosslinking:
-
Expose the samples to UV light of the appropriate wavelength to activate the photoreactive group, leading to the formation of a covalent bond between the probe and its binding partner.
-
-
Enrichment and Identification:
-
If whole cells were used, lyse the cells to release the proteins.
-
Use streptavidin-coated beads to capture the biotin-tagged protein-probe complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein band that is specifically labeled (i.e., present in the sample without competitor but absent or reduced in the sample with competitor).
-
Identify the protein using mass spectrometry (e.g., LC-MS/MS). The identified protein is the direct target of the probe. For L27-11, this method would identify LptD.
-
Conclusion
The identification of LptD as the molecular target of this compound represents a significant advancement in the field of antibacterial drug discovery. This in-depth guide provides the foundational knowledge and detailed experimental frameworks necessary for researchers to build upon this discovery. The provided protocols for MIC determination, resistance mutation analysis, and photoaffinity labeling offer a clear roadmap for the characterization of novel antimicrobial agents and their targets. Further investigation into the precise binding kinetics of L27-11 with LptD and the downstream cellular consequences of LptD inhibition will be crucial for the development of next-generation antibiotics targeting the essential LPS transport pathway in Gram-negative pathogens.
References
- 1. Inhibition of lipopolysaccharide transport to the outer membrane in Pseudomonas aeruginosa by peptidomimetic antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Mutant Alleles of lptD Increase the Permeability of Pseudomonas aeruginosa and Define Determinants of Intrinsic Resistance to Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Antibacterial Spectrum of Cyclic L27-11: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic L27-11 is a synthetic, cyclic antimicrobial peptide that has garnered significant interest for its potent and specific activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa. This technical guide provides an in-depth overview of the antibacterial spectrum of this compound, its mechanism of action, and the experimental protocols used to characterize its activity. The information presented here is intended to support researchers, scientists, and drug development professionals in their efforts to understand and potentially develop this promising antimicrobial candidate.
Data Presentation: Antibacterial Spectrum of this compound
The antibacterial activity of this compound is predominantly directed against Pseudomonas species, with exceptionally high potency observed against Pseudomonas aeruginosa.[1][2] This specificity is a key characteristic of the peptide. While comprehensive quantitative data across a wide range of bacterial species is limited in publicly available literature, the existing information consistently points to its targeted efficacy. The activity of this compound against P. aeruginosa is reported to be in the nanomolar range.[3]
For comparative purposes, the following table summarizes the known antibacterial activity of this compound. It is important to note that the lack of reported values for many common bacterial species suggests a narrow spectrum of activity, a feature that can be advantageous in minimizing off-target effects.
| Bacterial Species | Gram Stain | Strain | Minimum Inhibitory Concentration (MIC) |
| Pseudomonas aeruginosa | Gram-Negative | Multiple Strains | Nanomolar range |
| Escherichia coli | Gram-Negative | Not Specified | Likely high or inactive (inferred) |
| Klebsiella pneumoniae | Gram-Negative | Not Specified | Likely high or inactive (inferred) |
| Acinetobacter baumannii | Gram-Negative | Not Specified | Likely high or inactive (inferred) |
| Staphylococcus aureus | Gram-Positive | Not Specified | Likely high or inactive (inferred) |
Note: The MIC values for bacteria other than P. aeruginosa are inferred from the consistent reports of L27-11's high specificity. Further experimental data is required for definitive values.
Mechanism of Action: Targeting LptD in Gram-Negative Bacteria
This compound exerts its bactericidal effect through a highly specific mechanism of action that targets the Lipopolysaccharide (LPS) transport machinery in Gram-negative bacteria.[1][2] The key target is the outer membrane protein LptD , an essential component of the Lpt (Lipopolysaccharide transport) complex.[3]
The Lpt complex is responsible for the translocation of LPS molecules from the inner membrane to the outer leaflet of the outer membrane, a process vital for the integrity and function of the Gram-negative bacterial envelope. By binding to and interfering with the function of LptD, this compound disrupts this essential transport pathway.[1][2] This disruption leads to the accumulation of LPS in the periplasm and a failure to properly assemble the outer membrane. The compromised outer membrane becomes more permeable, ultimately leading to cell death. This targeted mechanism explains the high potency of this compound against Pseudomonas aeruginosa and its likely inactivity against Gram-positive bacteria, which lack an outer membrane and the LptD protein.
Experimental Protocols
The determination of the antibacterial spectrum of this compound relies on standardized antimicrobial susceptibility testing methods. The following protocols are based on established guidelines, with modifications to accommodate the specific properties of cationic antimicrobial peptides.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. For antimicrobial peptides like this compound, a modified broth microdilution method is recommended to minimize peptide loss due to non-specific binding.
Materials:
-
This compound peptide
-
Bacterial strains for testing
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile, low-binding 96-well polypropylene (B1209903) microtiter plates
-
Sterile deionized water or 0.01% acetic acid for peptide dissolution
-
Bacterial inoculum standardized to a 0.5 McFarland standard and then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Spectrophotometer or microplate reader
Procedure:
-
Peptide Preparation: Prepare a stock solution of this compound in sterile deionized water or 0.01% acetic acid. Perform serial two-fold dilutions of the peptide in MHB in the polypropylene microtiter plate to achieve a range of desired concentrations.
-
Inoculum Preparation: Culture the test bacteria overnight on an appropriate agar (B569324) medium. Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted peptide. Include a positive control well (bacteria in MHB without peptide) and a negative control well (MHB only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible growth of the bacteria is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Conclusion
This compound represents a promising class of antimicrobial peptides with a highly specific and potent activity against Pseudomonas aeruginosa. Its unique mechanism of action, targeting the essential LptD protein in the outer membrane of Gram-negative bacteria, makes it an attractive candidate for further investigation, particularly in the context of rising antibiotic resistance. While its narrow spectrum may limit its broad applicability, it also suggests a lower potential for disruption of the host microbiome. Further research is warranted to fully elucidate its antibacterial spectrum through comprehensive MIC testing against a wider panel of clinically relevant bacteria and to explore its therapeutic potential in preclinical and clinical studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and Antimicrobial Activity of Short Analogues of the Marine Antimicrobial Peptide Turgencin A: Effects of SAR Optimizations, Cys-Cys Cyclization and Lipopeptide Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptidomimetic antibiotics target outer-membrane biogenesis in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
An Initial Characterization of the Properties of Cyclic L27-11
This technical guide provides an in-depth overview of the core properties of Cyclic L27-11, a promising cyclic antimicrobial peptide. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its mechanism of action, physicochemical properties, and the experimental methodologies used for its characterization.
Core Properties and Mechanism of Action
This compound is a synthetic, backbone-cyclic peptide that exhibits potent and specific antimicrobial activity against Pseudomonas species, most notably Pseudomonas aeruginosa.[1][2] Its primary mechanism of action involves the inhibition of lipopolysaccharide (LPS) transport to the outer membrane of Gram-negative bacteria.[1][2] This is achieved by targeting LptD, an essential protein in the LPS transport machinery.[2][3] By interfering with LptD function, this compound disrupts the integrity of the outer membrane, leading to bacterial cell death.[1]
Structurally, this compound is a 12-residue peptide linked to a DPro-LPro template, which induces a stable β-hairpin conformation in solution. This three-dimensional structure is critical for its biological activity.[2]
Quantitative Data
While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize the key reported characteristics.
| Property | Value/Description | Reference |
| Molecular Formula | C₉₄H₁₅₅N₂₉O₁₆⁺ | |
| Molecular Weight | 2007.96 g/mol | |
| Peptide Sequence | Cyclo(DPro-Pro-Thr-Trp-Leu-Lys-Lys-Arg-Arg-Trp-Lys-Lys-Ala-Lys) | |
| Target Organism | Pseudomonas aeruginosa and other Pseudomonas sp. | [1][2] |
| Cellular Target | Lipopolysaccharide transport protein D (LptD) | [2][3] |
| Mechanism of Action | Inhibition of lipopolysaccharide (LPS) transport to the outer membrane.[1][2] |
| Antimicrobial Activity |
| Minimum Inhibitory Concentration (MIC) |
| Against Pseudomonas aeruginosa |
| Binding Affinity (Kd) |
| For LptD |
| Pharmacokinetic Parameters |
| Half-life, Bioavailability, etc. |
Experimental Protocols
The characterization of this compound involved several key experimental techniques. Below are detailed, representative methodologies for these experiments.
The antimicrobial activity of this compound is typically determined by measuring its Minimum Inhibitory Concentration (MIC) against target bacteria.
Protocol:
-
Bacterial Culture Preparation: A fresh overnight culture of Pseudomonas aeruginosa is diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) to a standardized cell density (e.g., 5 x 10^5 CFU/mL).
-
Peptide Dilution Series: A serial dilution of this compound is prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted peptide is inoculated with the standardized bacterial suspension. Control wells with no peptide (growth control) and no bacteria (sterility control) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
The three-dimensional structure of this compound in solution is determined using NMR spectroscopy.
Protocol:
-
Sample Preparation: A sample of this compound is dissolved in a suitable solvent, typically a mixture of H₂O/D₂O or a membrane-mimicking environment like detergent micelles (e.g., dodecylphosphocholine (B1670865) - DPC).
-
NMR Data Acquisition: A series of one- and two-dimensional NMR experiments are performed, including TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), to assign proton resonances and measure through-space proton-proton distances.
-
Structural Calculation: The distance restraints obtained from the NOESY spectra, along with dihedral angle restraints derived from coupling constants, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures.
-
Structure Validation: The resulting structures are validated for their agreement with the experimental data and for their stereochemical quality using programs like PROCHECK-NMR.
MD simulations are employed to study the conformational dynamics of this compound and its interaction with its target, LptD.
Protocol:
-
System Setup: An initial atomic model of this compound (obtained from NMR or homology modeling) is placed in a simulation box. For interaction studies, the LptD protein, embedded in a model bacterial membrane, is included. The box is then solvated with water molecules and ions to mimic physiological conditions.
-
Force Field Selection: A suitable force field (e.g., CHARMM, AMBER) is chosen to describe the interatomic forces.
-
Energy Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries.
-
Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant pressure and temperature (NPT ensemble) to allow the solvent and lipids to relax around the peptide and protein.
-
Production Run: A long-timescale MD simulation is run to generate a trajectory of the atomic motions.
-
Analysis: The trajectory is analyzed to investigate the stability of the peptide's structure, its binding mode to the protein, and the key interactions that stabilize the complex.
Alanine scanning is used to identify the key amino acid residues in this compound that are critical for its antimicrobial activity.
Protocol:
-
Peptide Synthesis: A series of this compound analogs are synthesized, where each non-alanine residue is systematically replaced with an alanine.
-
MIC Determination: The MIC of each alanine-substituted analog is determined against Pseudomonas aeruginosa using the protocol described in section 3.1.
-
Data Analysis: The MIC values of the analogs are compared to that of the wild-type this compound. A significant increase in the MIC for a particular analog indicates that the mutated residue is important for the peptide's activity. For this compound, this technique highlighted the crucial role of the tryptophan residues.
Visualizations
The following diagrams illustrate the mechanism of action and experimental workflows related to this compound.
Caption: Mechanism of action of this compound.
Caption: Workflow for Alanine Scanning Mutagenesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Folded Synthetic Peptides and Other Molecules Targeting Outer Membrane Protein Complexes in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptidomimetic antibiotics target outer-membrane biogenesis in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclic L27-11: A Technical Guide on a Novel Antimicrobial Candidate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic L27-11 is a synthetic, cyclic peptide-like antibiotic demonstrating potent and specific antimicrobial activity against Pseudomonas aeruginosa, a high-priority pathogen known for its intrinsic and acquired resistance to many conventional antibiotics. This document provides an in-depth technical overview of this compound, consolidating available data on its mechanism of action, antimicrobial spectrum, and the methodologies pertinent to its evaluation. While specific quantitative data for this compound remains limited in publicly accessible literature, this guide establishes a framework for its continued investigation and development by detailing its mode of action and providing standardized protocols for its assessment.
Introduction
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. Pseudomonas aeruginosa, in particular, is a leading cause of opportunistic infections with high mortality rates, especially in immunocompromised individuals and those with cystic fibrosis. The development of novel antimicrobial agents with unique mechanisms of action is therefore a critical area of research. This compound has emerged as a promising candidate, distinguished by its targeted activity against P. aeruginosa. This technical guide serves as a resource for researchers engaged in the discovery and development of new anti-pseudomonal therapies.
Core Compound: this compound
This compound is a peptidomimetic with a defined structure that is crucial for its biological activity. It possesses a β-hairpin conformation, a structural motif that facilitates its interaction with its bacterial target.[1]
Structure
The primary structure of the L27-11 peptide consists of a 12-residue loop with the sequence T(1)W(2)L(3)K(4)K(5)R(6)R(7)W(8)K(9)K(10)A(11)K(12), which is cyclized through a D-Pro-L-Pro template.[2] This constrained cyclic structure confers enhanced stability against proteolytic degradation compared to linear peptides.[3] Structural analyses have revealed that the tryptophan residues (W2 and W8) are displayed on opposite faces of the β-hairpin and are essential for its antimicrobial activity.[2]
Mechanism of Action
This compound exerts its bactericidal effect by targeting the lipopolysaccharide (LPS) transport machinery in P. aeruginosa. Specifically, it inhibits the function of the outer membrane protein LptD, a key component of the Lpt (lipopolysaccharide transport) complex responsible for the translocation of LPS from the periplasm to the outer leaflet of the outer membrane.[2][4][5][6][7]
Inhibition of LptD disrupts the integrity of the outer membrane, leading to an accumulation of membrane-like material within the cell and blebbing of the outer membrane.[4][7] This disruption of the essential LPS assembly pathway ultimately results in bacterial cell death.[4][5]
Data Presentation
In Vitro Antimicrobial Activity
This compound is reported to exhibit nanomolar activity against Pseudomonas aeruginosa.[2] However, specific Minimum Inhibitory Concentration (MIC) values from comprehensive panels are not detailed in the reviewed literature.
Table 1: MIC of this compound Against Pseudomonas aeruginosa Strains
| Bacterial Strain | MIC (µg/mL) | MIC (µM) | Reference |
| P. aeruginosa PAO1 | Data not available | Data not available | |
| P. aeruginosa (Clinical Isolate 1) | Data not available | Data not available | |
| P. aeruginosa (MDR Strain 1) | Data not available | Data not available |
In Vivo Efficacy
Data from in vivo studies, such as the 50% effective dose (ED50) in animal models of infection, have not been published for this compound. For context, a related LptD inhibitor, murepavadin, has demonstrated efficacy in murine pneumonia models.[5][8]
Table 2: In Vivo Efficacy of this compound in a Murine Infection Model
| Animal Model | Infection Route | Treatment Regimen | ED50 (mg/kg) | Reference |
| Murine Pneumonia Model | Intranasal | Intravenous | Data not available | |
| Murine Thigh Infection Model | Intramuscular | Intravenous | Data not available |
Toxicity Profile
Detailed toxicity data for this compound, including hemolytic activity (HC50) and cytotoxicity against mammalian cell lines (IC50 or LD50), are not available. Generally, β-hairpin peptides are evaluated for their selectivity, with the goal of minimizing toxicity to host cells.[9]
Table 3: Toxicity Profile of this compound
| Assay | Cell Type | Value | Reference |
| Hemolytic Activity (HC50) | Human Red Blood Cells | Data not available | |
| Cytotoxicity (IC50) | Human Embryonic Kidney (HEK293) | Data not available | |
| Cytotoxicity (IC50) | Human Lung Adenocarcinoma (A549) | Data not available | |
| Acute In Vivo Toxicity (LD50) | Mouse | Data not available |
Experimental Protocols
The following sections detail standardized protocols that can be employed for the evaluation of this compound.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[6][10]
-
Preparation of Bacterial Inoculum: A culture of P. aeruginosa in the logarithmic growth phase is diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Peptide Preparation: this compound is serially diluted in CAMHB in a 96-well polypropylene (B1209903) microtiter plate.
-
Incubation: The bacterial inoculum is added to each well containing the peptide dilutions. The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Hemolytic Activity Assay
This assay assesses the peptide's toxicity to red blood cells.[11][12][13]
-
Preparation of Red Blood Cells (RBCs): Fresh human red blood cells are washed with phosphate-buffered saline (PBS) and resuspended to a final concentration of 1-2% (v/v) in PBS.
-
Peptide Incubation: Serial dilutions of this compound are incubated with the RBC suspension in a 96-well plate for 1 hour at 37°C.
-
Measurement of Hemolysis: The plate is centrifuged, and the supernatant is transferred to a new plate. The release of hemoglobin is quantified by measuring the absorbance of the supernatant at 540 nm.
-
Calculation of HC50: A positive control (e.g., Triton X-100) is used to determine 100% hemolysis, and a negative control (PBS) for 0% hemolysis. The HC50 is the peptide concentration that causes 50% hemolysis.
Mammalian Cell Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method to assess the metabolic activity of cells, which is indicative of cell viability.[2][4][14][15]
-
Cell Seeding: Mammalian cells (e.g., HEK293, A549) are seeded in a 96-well plate and allowed to adhere overnight.
-
Peptide Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of this compound. The cells are incubated for 24-48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm. The IC50 value, the concentration of peptide that reduces cell viability by 50%, is calculated.
Solid-Phase Peptide Synthesis (SPPS)
Cyclic peptides like L27-11 are typically synthesized using Fmoc-based solid-phase peptide synthesis.[3][16][17][18][19][20]
-
Resin Preparation: A suitable resin (e.g., Rink amide resin) is used as the solid support.
-
Chain Assembly: The linear peptide is assembled on the resin by sequential coupling of Fmoc-protected amino acids.
-
Cyclization: After assembly of the linear peptide, on-resin cyclization is performed. This involves deprotection of the N-terminal Fmoc group and the side-chain protecting group of an amino acid that will form the cyclic bond, followed by the addition of a coupling agent to facilitate intramolecular amide bond formation.
-
Cleavage and Deprotection: The cyclic peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity and purity are confirmed by mass spectrometry.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Experimental Workflow Diagram
Caption: General workflow for antimicrobial peptide evaluation.
Conclusion
This compound represents a promising scaffold for the development of a new class of antibiotics specifically targeting Pseudomonas aeruginosa. Its well-defined mechanism of action, involving the inhibition of the essential LptD protein, offers a significant advantage in overcoming existing resistance mechanisms. While the publicly available data on its quantitative antimicrobial efficacy and toxicity are currently limited, the established methodologies for the evaluation of antimicrobial peptides provide a clear path forward for its preclinical and clinical development. Further research is warranted to fully elucidate the therapeutic potential of this compound and its analogs. This technical guide provides a foundational resource to support and guide these future investigations.
References
- 1. Beta-hairpin peptidomimetics: design, structures and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Solid-Phase Synthesis of Cyclic Peptides (SPPS Guide) - Creative Peptides [creative-peptides.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Murepavadin induces envelope stress response and enhances the killing efficacies of β-lactam antibiotics by impairing the outer membrane integrity of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 7. Inhibition of lipopolysaccharide transport to the outer membrane in Pseudomonas aeruginosa by peptidomimetic antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Comparative in vitro study on cytotoxicity of recombinant β-hairpin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. static.igem.org [static.igem.org]
- 14. MTT Assay [protocols.io]
- 15. broadpharm.com [broadpharm.com]
- 16. benchchem.com [benchchem.com]
- 17. Improvement of a mouse infection model to capture Pseudomonas aeruginosa chronic physiology in cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. peptide.com [peptide.com]
Methodological & Application
Application Notes and Protocols for Cyclic L27-11 in Microbiology Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic L27-11 is a potent, synthetic cyclic peptide antibiotic demonstrating high efficacy against Gram-negative bacteria, particularly Pseudomonas aeruginosa.[1] Its specific mechanism of action, targeting the lipopolysaccharide (LPS) transport machinery, makes it a compelling candidate for antimicrobial research and development. These application notes provide detailed protocols for utilizing this compound in standard microbiology assays to evaluate its antimicrobial activity.
Mechanism of Action
This compound exerts its bactericidal effect by disrupting the outer membrane of Pseudomonas aeruginosa. It specifically targets and interferes with the function of the bacterial outer membrane protein LptD.[1] LptD is a crucial component of the LPS transport bridge, which is responsible for translocating LPS from the periplasm to the outer leaflet of the outer membrane. By inhibiting LptD, this compound prevents the proper assembly of the outer membrane, leading to an accumulation of membrane-like substances within the cell and ultimately causing cell death.[1] The distinct β-hairpin structure of this compound is essential for its potent antimicrobial activity.[2]
Data Presentation
The antimicrobial activity of this compound and a closely related analogue are summarized below.
Table 1: Antimicrobial Activity of this compound
| Compound | Target Organism | Activity Level | Reference |
| This compound | Pseudomonas aeruginosa | Nanomolar | [1][2] |
Table 2: Time-Kill Kinetics of a this compound Analogue (Compound 11) against Pseudomonas aeruginosa
| Concentration | Time (hours) | Log10 CFU/mL Reduction |
| 1x MIC | 1 | ~2.0 |
| 3x MIC | 1 | >3.0 |
| 5x MIC | 1 | >3.0 |
Data is representative of a closely related analogue and illustrates the expected rapid bactericidal activity.[3]
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the MIC of this compound against Pseudomonas aeruginosa using the broth microdilution method, adapted for cationic antimicrobial peptides.
Materials:
-
This compound
-
Pseudomonas aeruginosa strain (e.g., PAO1 or clinical isolates)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well polypropylene (B1209903) microtiter plates
-
Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Spectrophotometer
-
Incubator (37°C)
Protocol:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile deionized water or DMSO) to create a high-concentration stock solution. Further dilute the stock solution in 0.01% acetic acid with 0.2% BSA to create a working stock.
-
Serial Dilutions: Perform serial twofold dilutions of the this compound working stock in CAMHB directly in the 96-well polypropylene plate. The final volume in each well should be 50 µL.
-
Preparation of Bacterial Inoculum: Culture P. aeruginosa overnight on a suitable agar (B569324) medium. Resuspend isolated colonies in CAMHB and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final bacterial concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
Inoculation: Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Controls:
-
Growth Control: 50 µL of bacterial suspension and 50 µL of CAMHB without the peptide.
-
Sterility Control: 100 µL of uninoculated CAMHB.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Time-Kill Kinetics Assay
This assay evaluates the bactericidal activity of this compound over time.
Materials:
-
This compound
-
Pseudomonas aeruginosa strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile culture tubes
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar plates (e.g., Mueller-Hinton Agar)
-
Incubator (37°C) with shaking capabilities
-
Colony counter
Protocol:
-
Preparation of Bacterial Culture: Prepare a mid-logarithmic phase culture of P. aeruginosa in CAMHB with a starting inoculum of approximately 5 x 10^5 CFU/mL.
-
Exposure to this compound: Add this compound to the bacterial cultures at various concentrations (e.g., 1x, 2x, 4x, and 8x MIC). Include a growth control tube without the peptide.
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking. At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw aliquots from each tube.
-
Viable Cell Counting:
-
Perform serial tenfold dilutions of the collected aliquots in sterile saline or PBS.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colony-forming units (CFU) on each plate and calculate the CFU/mL for each time point and concentration.
-
Plot the log10 CFU/mL versus time for each concentration of this compound and the growth control. A bactericidal effect is generally defined as a ≥3-log10 reduction (99.9%) in CFU/mL compared to the initial inoculum.[3]
-
Visualizations
Caption: Mechanism of action of this compound on the LPS transport pathway.
Caption: Workflow for MIC determination by broth microdilution.
References
Application Notes and Protocols for Cyclic L27-11 in Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial peptide Cyclic L27-11, its mechanism of action, and detailed protocols for its investigation. This compound is a potent, cyclic peptide antibiotic with specific and powerful activity against Pseudomonas aeruginosa, including multidrug-resistant (MDR) strains.[1][2][3]
Introduction to this compound
This compound is a synthetic, 12-residue peptide that adopts a β-hairpin structure, a conformation critical for its antimicrobial efficacy.[3] It belongs to a novel class of antibiotics that target the lipopolysaccharide (LPS) transport machinery in Gram-negative bacteria.[1][4] Its specific target is the outer membrane protein LptD, an essential component for the translocation of LPS to the outer membrane.[1][4] By inhibiting LptD, this compound disrupts the integrity of the outer membrane, leading to bacterial cell death.[5]
Quantitative Data on Antimicrobial Activity
The antimicrobial activity of this compound and its close analog, Murepavadin (B1661735) (POL7080), has been extensively evaluated against a wide range of P. aeruginosa isolates. The data consistently demonstrates potent activity, with Minimum Inhibitory Concentration (MIC) values often in the nanomolar range.
Table 1: Minimum Inhibitory Concentration (MIC) of Murepavadin (a close analog of this compound) against Pseudomonas aeruginosa
| Strain Type | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| All Clinical Isolates | 1,219 | 0.12 | 0.12 | [1][2] |
| Multidrug-Resistant (MDR) | Not Specified | 0.12 | 0.25 | [1][2] |
| Extensively Drug-Resistant (XDR) | 785 | 0.12 | 0.25 | [3] |
| Colistin-Resistant | 50 | 0.25 | 0.25 | [3] |
Table 2: Illustrative Alanine (B10760859) Scanning Data for this compound
Note: Specific experimental MIC values for an alanine scan of this compound were not available in the searched literature. This table is a representation based on findings that tryptophan residues are crucial for its activity.
| Analogue | Amino Acid Substitution | Relative MIC Change | Implication for Activity |
| L27-11 (WT) | None | 1x | Wild-type activity |
| L27-11_W2A | TA LWKKRRWKKA | >100x increase | Tryptophan at position 2 is critical for activity |
| L27-11_W8A | TWLKKRRA KKAK | >100x increase | Tryptophan at position 8 is critical for activity |
| L27-11_K4A | TWLA KKRRWKKAK | 2-4x increase | Lysine at position 4 contributes to activity |
| L27-11_A11G | TWLKKRRWKKG K | No significant change | Alanine at position 11 is not essential for activity |
Mechanism of Action: Inhibition of LPS Transport
This compound exerts its bactericidal effect by targeting and inhibiting the function of LptD, a key component of the LPS transport machinery in P. aeruginosa.[1][4]
The Lpt Pathway
The Lipopolysaccharide (LPS) transport (Lpt) pathway is a protein bridge that spans the entire cell envelope of Gram-negative bacteria, responsible for transporting newly synthesized LPS from the inner membrane to the outer leaflet of the outer membrane. This pathway is essential for the viability of most Gram-negative bacteria.
Consequences of LptD Inhibition
Inhibition of LptD by this compound leads to the accumulation of LPS in the inner membrane and periplasm.[4] This disruption of the outer membrane biogenesis results in increased permeability of the outer membrane, loss of cellular integrity, and ultimately, cell death.[4]
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is adapted for cationic antimicrobial peptides to minimize non-specific binding and ensure accurate MIC determination.
Materials:
-
This compound
-
Pseudomonas aeruginosa strains
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene (B1209903) microtiter plates
-
0.01% acetic acid with 0.2% bovine serum albumin (BSA)
-
Spectrophotometer
Procedure:
-
Peptide Preparation: Prepare a stock solution of this compound in sterile deionized water. Perform serial two-fold dilutions in 0.01% acetic acid with 0.2% BSA to prevent peptide adsorption.
-
Inoculum Preparation: Culture P. aeruginosa in MHB to mid-log phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL in fresh MHB.
-
Assay Setup: Add 100 µL of the bacterial suspension to each well of a 96-well polypropylene plate. Add 11 µL of the serially diluted peptide solutions to the corresponding wells. Include a growth control (no peptide) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
This protocol assesses the toxicity of this compound against mammalian cells.
Materials:
-
Human cell line (e.g., HEK293)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (no peptide) and a positive control for cytotoxicity (e.g., Triton X-100).
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
LPS Transport Inhibition Assay (Fluorescence-Based)
This protocol provides a method to assess the inhibition of LPS transport in P. aeruginosa.
Materials:
-
P. aeruginosa spheroplasts
-
Fluorescently labeled LPS (e.g., BODIPY-LPS)
-
This compound
-
ATP
-
Fluorometer
Procedure:
-
Spheroplast Preparation: Prepare P. aeruginosa spheroplasts using established methods (e.g., lysozyme-EDTA treatment).
-
Assay Setup: In a microplate, combine the spheroplasts with fluorescently labeled LPS in a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a no-inhibitor control.
-
Initiation of Transport: Initiate LPS transport by adding ATP to the wells.
-
Fluorescence Measurement: Monitor the fluorescence signal over time. A decrease in the rate of fluorescence change in the outer membrane indicates inhibition of LPS transport.
-
Data Analysis: Calculate the percentage of inhibition of LPS transport for each concentration of this compound.
Transmission Electron Microscopy (TEM)
This protocol allows for the visualization of morphological changes in P. aeruginosa after treatment with this compound.
Materials:
-
P. aeruginosa culture
-
This compound (at MIC and sub-MIC concentrations)
-
Glutaraldehyde and osmium tetroxide for fixation
-
Uranyl acetate (B1210297) and lead citrate (B86180) for staining
-
Epoxy resin for embedding
-
Transmission Electron Microscope
Procedure:
-
Bacterial Treatment: Treat a mid-log phase culture of P. aeruginosa with this compound at the desired concentrations for a specified time (e.g., 1-2 hours).
-
Fixation: Harvest the bacterial cells by centrifugation and fix them with 2.5% glutaraldehyde, followed by post-fixation with 1% osmium tetroxide.
-
Dehydration and Embedding: Dehydrate the samples through a graded ethanol (B145695) series and embed them in epoxy resin.
-
Sectioning and Staining: Cut ultrathin sections of the embedded samples and stain them with uranyl acetate and lead citrate.
-
Imaging: Examine the sections using a transmission electron microscope, looking for changes in cell morphology, membrane integrity, and the accumulation of intracellular vesicles.
Drug Development and Future Perspectives
This compound and its analogs represent a promising new class of antibiotics for the treatment of infections caused by P. aeruginosa. Its novel mechanism of action, targeting the essential LptD protein, makes it less susceptible to existing resistance mechanisms. Further research and development will focus on optimizing its pharmacokinetic and pharmacodynamic properties for clinical applications.
References
- 1. A fluorescent probe distinguishes between inhibition of early and late steps of lipopolysaccharide biogenesis in whole cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence-based methods to assay inhibitors of lipopolysaccharide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mutations in genes lpxL1, bamA, and pmrB impair the susceptibility of cystic fibrosis strains of Pseudomonas aeruginosa to murepavadin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Bacterial Outer Membrane Biogenesis with Cyclic L27-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biogenesis of the outer membrane (OM) in Gram-negative bacteria is an essential process, making it an attractive target for the development of novel antimicrobial agents. The OM provides a formidable barrier, contributing to the intrinsic resistance of these bacteria to many antibiotics. Key protein complexes, such as the lipopolysaccharide (LPS) transport (Lpt) machinery and the β-barrel assembly machinery (BAM), are critical for the assembly and maintenance of the OM. Cyclic L27-11 is a potent, cyclic antimicrobial peptide that specifically targets the outer membrane protein LptD of Pseudomonas aeruginosa.[1][2] By inhibiting the transport of LPS to the outer leaflet of the OM, this compound disrupts OM integrity, leading to bacterial cell death.[2] Its high specificity and nanomolar activity make it an invaluable tool for studying the intricacies of OM biogenesis and for screening new antimicrobial compounds.[1]
These application notes provide a comprehensive guide to utilizing this compound as a research tool, including detailed protocols for key experiments and data presentation for easy interpretation.
Mechanism of Action of this compound
This compound is a β-hairpin peptidomimetic that exhibits potent and specific antimicrobial activity against Pseudomonas aeruginosa.[1] Its primary mechanism of action involves the direct inhibition of LptD, an essential protein responsible for the final step of LPS translocation and insertion into the outer membrane.
The key steps in the mechanism of action are:
-
Binding to LptD: this compound specifically binds to the periplasmic domain of LptD. This interaction is highly specific to the LptD of Pseudomonas species, accounting for the narrow spectrum of activity of the peptide.
-
Inhibition of LPS Transport: By binding to LptD, this compound obstructs the normal transport of LPS molecules from the inner membrane to the outer membrane.
-
Disruption of Outer Membrane Integrity: The blockage of LPS transport leads to a depletion of LPS in the outer leaflet of the OM and an accumulation of LPS precursors in the periplasm and inner membrane. This imbalance disrupts the structural integrity of the outer membrane.
-
Cell Death: The compromised outer membrane is unable to properly function as a protective barrier, leading to increased permeability, cellular stress, and eventual cell death.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the activity of this compound.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Pseudomonas aeruginosa
| Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| P. aeruginosa PAO1 | 0.06 | 0.12 | [Illustrative] |
| P. aeruginosa ATCC 27853 | 0.125 | 0.25 | [Illustrative] |
| Clinical Isolate 1 (MDR) | 0.25 | 0.5 | [Illustrative] |
| Clinical Isolate 2 (XDR) | 0.5 | 1.0 | [Illustrative] |
Table 2: Binding Affinity of this compound to P. aeruginosa LptD
| Method | Ligand | Analyte | Kd (nM) | Reference |
| Surface Plasmon Resonance | Immobilized LptD | This compound | 50 | [Illustrative] |
| Isothermal Titration Calorimetry | This compound | LptD | 75 | [Illustrative] |
Table 3: Effect of this compound on Membrane Permeability and LPS Transport
| Assay | Concentration of L27-11 | Result | Reference |
| NPN Uptake Assay | 1 x MIC | 80% increase in fluorescence | [Illustrative] |
| Propidium Iodide Uptake | 1 x MIC | 15% increase in fluorescence | [Illustrative] |
| LPS Transport Assay | 0.5 x MIC | 60% inhibition of LPS transport | [Illustrative] |
(Note: The data in these tables are illustrative and may not represent actual experimental values. They are provided to demonstrate the expected range of activity and for comparative purposes.)
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol details the determination of the MIC of this compound against P. aeruginosa using the broth microdilution method.
Materials:
-
This compound
-
Pseudomonas aeruginosa strain(s) of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum: a. Inoculate a single colony of P. aeruginosa into 5 mL of CAMHB and incubate overnight at 37°C with shaking. b. Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Further dilute the adjusted inoculum 1:100 in CAMHB to obtain a final concentration of approximately 1 x 10⁶ CFU/mL.
-
Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). b. Perform serial two-fold dilutions of the stock solution in CAMHB in a separate 96-well plate to create a range of concentrations.
-
Inoculation of Microtiter Plate: a. Add 50 µL of the appropriate this compound dilution to the wells of a new 96-well plate. b. Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final inoculum of 5 x 10⁵ CFU/mL. c. Include a positive control (bacteria with no peptide) and a negative control (broth only) on each plate.
-
Incubation and Reading: a. Incubate the plate at 37°C for 18-24 hours. b. The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
References
Application Notes and Protocols for In Vivo Studies of Cyclic L27-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic L27-11 is a synthetic, cyclic peptide-like antibiotic demonstrating potent and specific antimicrobial activity against Pseudomonas aeruginosa, including multidrug-resistant strains.[1] Its novel mechanism of action involves the inhibition of the lipopolysaccharide (LPS) transport protein LptD, an essential component of the outer membrane biogenesis machinery in Gram-negative bacteria.[1] By binding to LptD, this compound disrupts the transport of LPS to the outer membrane, leading to the accumulation of LPS in the periplasm and ultimately causing bacterial cell death. The β-hairpin structure of this compound is critical for its potent antibacterial effect. This document provides detailed application notes and protocols for the design and execution of in vivo studies to evaluate the efficacy, pharmacokinetics, and toxicity of this compound.
Quantitative Data Summary
While specific in vivo quantitative data for this compound is not yet publicly available, the following tables summarize the in vitro activity of this compound and the in vivo data for Murepavadin (POL7080), a closely related LptD inhibitor with the same mechanism of action. This data can serve as a valuable reference for estimating dosages and expected outcomes in preclinical studies of this compound.
Table 1: In Vitro Activity of this compound and Murepavadin against Pseudomonas aeruginosa
| Compound | Target | Activity Metric | Value | Reference |
| This compound | LptD | MIC Range | Nanomolar (nM) | [1] |
| Murepavadin | LptD | MIC90 | 0.12 mg/L |
Table 2: In Vivo Efficacy of Murepavadin in Murine Infection Models
| Animal Model | Efficacy Endpoint | Value | Dosing Regimen | Reference |
| Sepsis | ED50 | 0.25 - 0.55 mg/kg | Not specified | |
| Acute Pneumonia | Bacterial Load Reduction | ~28-fold (single agent) | 0.25 mg/kg | |
| Acute Pneumonia | Bacterial Load Reduction | ~756-fold (with amikacin) | 0.25 mg/kg |
Table 3: Pharmacokinetic Parameters of Murepavadin in Mice
| Parameter | Description | Value | Reference |
| fAUC/MIC | Pharmacodynamic Index | 27.78 (static effect) | |
| fAUC/MIC | Pharmacodynamic Index | 39.85 (1-log reduction) | |
| Plasma Stability | Stability in Plasma | High | |
| Hemolytic Activity | Hemolysis | Non-hemolytic at 100 µg/mL |
Signaling Pathway and Mechanism of Action
This compound exerts its bactericidal effect by targeting the LPS transport machinery in Pseudomonas aeruginosa. The diagram below illustrates the proposed mechanism.
Caption: Inhibition of LPS transport by this compound.
Experimental Workflows
The following diagram outlines a typical workflow for an in vivo efficacy study of this compound in a murine infection model.
Caption: General workflow for in vivo efficacy studies.
Experimental Protocols
Murine Pneumonia Model of Pseudomonas aeruginosa Infection
Objective: To evaluate the efficacy of this compound in a murine model of acute lung infection.
Materials:
-
This compound
-
Pseudomonas aeruginosa strain (e.g., PAO1 or PA14)
-
6-8 week old female BALB/c or C57BL/6 mice
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Intratracheal instillation device
Protocol:
-
Inoculum Preparation:
-
Streak P. aeruginosa from a frozen stock onto a TSA plate and incubate overnight at 37°C.
-
Inoculate a single colony into TSB and grow overnight at 37°C with shaking.
-
Subculture the bacteria in fresh TSB to mid-log phase (OD600 ≈ 0.5-0.8).
-
Harvest bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1-5 x 10^6 CFU/50 µL).
-
-
Infection:
-
Anesthetize mice using a calibrated vaporizer with isoflurane or via intraperitoneal injection of ketamine/xylazine.
-
Place the anesthetized mouse in a supine position.
-
Expose the trachea through a small incision and intratracheally instill 50 µL of the bacterial suspension.
-
Suture the incision and allow the mouse to recover on a warming pad.
-
-
Treatment:
-
At a predetermined time post-infection (e.g., 2 hours), administer this compound via the desired route (e.g., intravenous, intraperitoneal, or intranasal).
-
Include a vehicle control group and a positive control group (e.g., an effective antibiotic).
-
-
Monitoring and Endpoints:
-
Monitor mice for clinical signs of illness (e.g., ruffled fur, lethargy, labored breathing) and record body weight daily.
-
At a specified endpoint (e.g., 24 or 48 hours post-infection), euthanize the mice.
-
Aseptically harvest the lungs, homogenize in sterile PBS, and perform serial dilutions for bacterial enumeration (CFU counting) on TSA plates.
-
Bronchoalveolar lavage (BAL) fluid can be collected to assess inflammatory cell influx and cytokine levels.
-
Murine Thigh Infection Model
Objective: To assess the efficacy of this compound in a localized deep-tissue infection model.
Materials:
-
This compound
-
Pseudomonas aeruginosa strain (e.g., PAO1 or PA14)
-
6-8 week old female ICR or Swiss Webster mice
-
Neutropenia-inducing agent (e.g., cyclophosphamide)
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
Sterile Phosphate-Buffered Saline (PBS)
Protocol:
-
Induction of Neutropenia (Optional but Recommended):
-
Administer cyclophosphamide (B585) intraperitoneally on days -4 and -1 relative to infection to induce neutropenia.
-
-
Inoculum Preparation:
-
Prepare the P. aeruginosa inoculum as described in the pneumonia model protocol. Resuspend the final pellet in PBS to a concentration of 1-5 x 10^6 CFU/100 µL.
-
-
Infection:
-
Anesthetize the mice.
-
Inject 100 µL of the bacterial suspension into the posterior thigh muscle of one hind limb.
-
-
Treatment:
-
At a specified time post-infection (e.g., 2 hours), administer this compound via the desired route (e.g., intravenous or subcutaneous).
-
Include vehicle and positive control groups.
-
-
Monitoring and Endpoints:
-
At a predetermined endpoint (e.g., 24 hours post-infection), euthanize the mice.
-
Aseptically dissect the entire thigh muscle.
-
Homogenize the muscle tissue in a known volume of sterile PBS.
-
Perform serial dilutions of the homogenate and plate on TSA for CFU enumeration. The efficacy is determined by the reduction in bacterial load compared to the vehicle-treated group.
-
Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound in mice.
Materials:
-
This compound
-
6-8 week old male or female mice (strain as used in efficacy studies)
-
Appropriate formulation vehicle
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS or other suitable analytical method for quantification
Protocol:
-
Dosing:
-
Administer a single dose of this compound to a cohort of mice via the intended clinical route (e.g., intravenous bolus).
-
-
Sample Collection:
-
At predefined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) after dosing, collect blood samples from a small group of mice at each time point (serial sampling from the same animals is possible with appropriate techniques).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.
-
-
Data Analysis:
-
Use pharmacokinetic software to analyze the plasma concentration-time data and determine key parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and area under the curve (AUC).
-
Disclaimer
The quantitative in vivo data presented in this document is for Murepavadin, a compound with a similar mechanism of action to this compound, and is intended for guidance purposes only. Researchers should perform their own dose-ranging and efficacy studies to determine the optimal experimental conditions for this compound. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
Application Notes and Protocols for the Synthesis of Cyclic L27-11 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic L27-11 is a potent peptidomimetic antibiotic that exhibits significant activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa. Its mechanism of action involves the inhibition of the lipopolysaccharide (LPS) transport protein LptD, a crucial component of the outer membrane biogenesis pathway in these bacteria. The cyclic nature of L27-11 is essential for its bioactivity, providing conformational rigidity and enhanced stability.
These application notes provide detailed protocols for the chemical synthesis of this compound and its analogs, primarily based on a well-established solid-phase peptide synthesis (SPPS) and subsequent solution-phase cyclization strategy. The methodologies described herein are intended to serve as a comprehensive guide for researchers in the fields of medicinal chemistry, drug discovery, and peptide science.
Overview of the Synthetic Strategy
The synthesis of this compound and its analogs is typically achieved through a multi-step process that can be broadly divided into four key stages:
-
Linear Peptide Synthesis: The linear peptide precursor is assembled on a solid support using Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) protecting group strategy.
-
Cleavage from Resin: The synthesized linear peptide is cleaved from the solid support, while the side-chain protecting groups remain intact.
-
Solution-Phase Cyclization: The linear peptide undergoes an intramolecular head-to-tail cyclization in solution.
-
Global Deprotection and Purification: All side-chain protecting groups are removed, and the final cyclic peptide is purified to a high degree of homogeneity.
Data Presentation: Synthesis of Murepavadin (B1661735) (A Close Analog of this compound)
The following table summarizes the quantitative data for the synthesis of Murepavadin, a closely related analog of this compound, which provides a benchmark for the expected yields and purities.[1][2][3][4][5]
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
| Linear Peptide Synthesis | Fmoc/tBu SPPS on 2-chlorotrityl chloride resin | - | >70 (crude) | |
| Cleavage from Resin | HFIP/DCM (1:4, v/v) | - | - | |
| Solution-Phase Cyclization | HATU, HOBt, DIPEA in DMF | 89-96 | - | |
| Global Deprotection | TFA/TIPS/H₂O (95:2.5:2.5, v/v/v) | - | >60 (crude) | |
| Overall Yield (after purification) | - | ~25-35 | >95 |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Linear Precursor of this compound
This protocol describes the manual synthesis of the linear peptide precursor of this compound on a 2-chlorotrityl chloride (2-CTC) resin using the Fmoc/tBu strategy. The sequence of L27-11 is: cyclo(Thr-Trp-Leu-Lys-Lys-Arg-Arg-Trp-Lys-Lys-Ala-Pro) , with a D-Pro-L-Pro template. For the synthesis of the linear precursor, the sequence assembled on the resin will be H-Thr(tBu)-Trp(Boc)-Leu-Lys(Boc)-Lys(Boc)-Arg(Pbf)-Arg(Pbf)-Trp(Boc)-Lys(Boc)-Lys(Boc)-Ala-Pro-OH.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, loading capacity ~1.0 mmol/g)
-
Fmoc-amino acids with side-chain protection: Fmoc-Pro-OH, Fmoc-Ala-OH, Fmoc-Lys(Boc)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-Thr(tBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (B6355638), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Acetic anhydride (B1165640)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling and First Amino Acid Loading:
-
Swell the 2-CTC resin (1 g, 1.0 mmol) in DCM (10 mL) for 30 minutes in the synthesis vessel.
-
Drain the DCM.
-
Dissolve Fmoc-Pro-OH (2 equivalents relative to resin loading) and DIPEA (4 equivalents) in DCM. Add this solution to the resin and agitate for 2 hours.
-
To cap any unreacted sites, add MeOH (0.8 mL per gram of resin) and agitate for 30 minutes.
-
Wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF (10 mL) to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 10 mL).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-amino acid (3 equivalents) with DIC (3 equivalents) and OxymaPure® (3 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
-
Capping (Optional):
-
To block any unreacted amino groups, a capping step can be performed after coupling.
-
Treat the resin with a solution of acetic anhydride (5%) and DIPEA (5%) in DMF for 10 minutes.
-
Wash the resin with DMF (3 x 10 mL).
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
-
Final Fmoc Deprotection:
-
After coupling the final amino acid (Fmoc-Thr(tBu)-OH), perform a final Fmoc deprotection as described in step 2.
-
-
Resin Washing and Drying:
-
Wash the final peptide-resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum for several hours.
-
Protocol 2: Cleavage of the Linear Peptide from the Resin
Materials:
-
Peptide-resin from Protocol 1
-
Hexafluoroisopropanol (HFIP)
-
DCM
-
Cold diethyl ether
Procedure:
-
Treat the dried peptide-resin with a solution of HFIP/DCM (1:4, v/v; 10 mL per gram of resin) for 1 hour at room temperature with gentle agitation.
-
Filter the resin and collect the filtrate.
-
Repeat the cleavage step with fresh HFIP/DCM solution for another hour.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude protected linear peptide as an oily or solid residue.
-
Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.
-
Dry the crude protected linear peptide under vacuum.
Protocol 3: Solution-Phase Head-to-Tail Cyclization
Materials:
-
Crude protected linear peptide from Protocol 2
-
DMF, peptide synthesis grade
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
1-Hydroxybenzotriazole (HOBt)
-
DIPEA
Procedure:
-
Dissolve the crude protected linear peptide in DMF to a final concentration of approximately 1-2 mg/mL. High dilution is crucial to favor intramolecular cyclization over intermolecular polymerization.
-
In a separate vial, dissolve HATU (3 equivalents relative to the linear peptide) and HOBt (3 equivalents) in a small amount of DMF.
-
Add the HATU/HOBt solution to the peptide solution.
-
Add DIPEA (6 equivalents) to the reaction mixture and stir at room temperature.
-
Monitor the reaction progress by LC-MS. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, remove the DMF under high vacuum.
-
The resulting residue contains the crude protected cyclic peptide.
Protocol 4: Global Deprotection and Purification
Materials:
-
Crude protected cyclic peptide from Protocol 3
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Cold diethyl ether
-
Reversed-phase HPLC system with a preparative C18 column
Procedure:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the crude protected cyclic peptide and stir at room temperature for 2-4 hours.
-
Precipitate the crude deprotected cyclic peptide by adding the cleavage mixture to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water with 0.1% TFA).
-
Purify the cyclic peptide by preparative reversed-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the pure product, pool them, and lyophilize to obtain the final this compound as a white powder.
Synthesis of this compound Analogs
The synthetic protocols described above can be readily adapted to produce a wide range of analogs of this compound. Modifications can be introduced at various positions to investigate structure-activity relationships (SAR).
Examples of Analog Design:
-
Alanine (B10760859) Scanning: Systematically replace each amino acid (except for the Pro-Pro template) with alanine to identify key residues for biological activity.
-
Substitution of Key Residues: Replace key residues, such as the tryptophan residues, with other aromatic or non-natural amino acids to probe the importance of specific interactions.
-
Modification of Cationic Residues: Vary the number and position of cationic residues (Lys, Arg) to optimize the peptide's charge and interaction with the bacterial membrane.
-
Backbone Modifications: Introduce N-methylated amino acids or other backbone modifications to enhance proteolytic stability and modulate conformation.
The synthesis of these analogs would follow the same general workflow, with the appropriate Fmoc-protected amino acid derivative being used during the solid-phase synthesis step.
Characterization of this compound and its Analogs
The identity and purity of the synthesized cyclic peptides should be confirmed by a combination of analytical techniques:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the final product. A single sharp peak is indicative of high purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the cyclic peptide. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and conformation of the cyclic peptide. 1D and 2D NMR experiments can provide detailed information about the peptide's three-dimensional structure in solution.
Conclusion
The protocols outlined in these application notes provide a robust and reproducible methodology for the synthesis of the potent antimicrobial peptide this compound and its analogs. By following these detailed procedures, researchers can efficiently produce these complex cyclic peptides for further biological evaluation and drug development efforts. Careful optimization of coupling and cyclization conditions, along with rigorous purification and characterization, are paramount to obtaining high-quality material for advancing the study of this promising class of antibiotics.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of the Antimicrobial Peptide Murepavadin Using Novel Coupling Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of the Antimicrobial Peptide Murepavadin Using Novel Coupling Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical synthesis of potent antimicrobial peptide murepavadin using a tandem native chemical ligation/desulfurization reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring In Vitro Activity of Cyclic L27-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic L27-11 is a synthetic, cyclic antimicrobial peptide that has demonstrated potent, nanomolar activity against Gram-negative bacteria, most notably Pseudomonas aeruginosa.[1] Its unique mechanism of action involves the specific targeting and inhibition of the Lipopolysaccharide (LPS) transport protein D (LptD), a crucial component of the outer membrane of these bacteria.[1] By disrupting the normal transport of LPS to the outer membrane, this compound compromises the integrity of the bacterial cell envelope, leading to cell death.[1]
These application notes provide a comprehensive overview of the essential in vitro assays required to characterize the antimicrobial activity and selectivity of this compound. Detailed protocols for each assay are provided to ensure robust and reproducible results.
Mechanism of Action: Inhibition of LPS Transport
This compound exerts its bactericidal effect by physically interacting with the LptD protein in the outer membrane of Pseudomonas aeruginosa. This interaction obstructs the final and essential step of LPS translocation from the periplasm to the outer leaflet of the outer membrane. The resulting accumulation of LPS in the periplasm and the disruption of the outer membrane's structural integrity are catastrophic for the bacterium.
References
A Comprehensive Laboratory Guide to Cyclic L27-11: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed guide to working with Cyclic L27-11, a potent cyclic antimicrobial peptide with specific activity against Pseudomonas aeruginosa. This guide outlines the mechanism of action, summarizes key quantitative data, and provides detailed protocols for essential laboratory experiments.
This compound is a synthetic, cyclic peptide that has demonstrated significant promise as a targeted antibacterial agent. Its unique mechanism of action, which involves the disruption of the lipopolysaccharide (LPS) transport machinery in Gram-negative bacteria, makes it a valuable tool for both basic research and as a potential therapeutic lead.
Mechanism of Action
This compound exerts its bactericidal effect by specifically targeting and inhibiting the function of the outer membrane protein LptD in Pseudomonas aeruginosa. LptD is a crucial component of the LPS transport (Lpt) machinery, responsible for the translocation of LPS from the periplasm to the outer leaflet of the outer membrane.
By binding to LptD, this compound obstructs the normal transport of LPS. This inhibition leads to a cascade of detrimental effects for the bacterium, including the accumulation of LPS and membrane-like materials within the periplasmic space, significant disruption of the outer membrane integrity, including blebbing, and ultimately, cell death.[1][2] The rigid β-hairpin structure of this compound is essential for its potent antimicrobial activity, with tryptophan residues playing a key role in its interaction with the target.[3]
Quantitative Data
| Compound | Target Organism | MIC Range (µg/mL) | Potency | Reference |
| This compound | Pseudomonas aeruginosa | Not explicitly tabulated | Nanomolar activity reported |
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and the experimental approaches to study this compound, the following diagrams have been generated.
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound in the laboratory.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from standard broth microdilution methods.
Materials:
-
This compound
-
Pseudomonas aeruginosa strain (e.g., PAO1)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare Bacterial Inoculum:
-
Culture P. aeruginosa in CAMHB overnight at 37°C.
-
Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Further dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in CAMHB.
-
-
Prepare Peptide Dilutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation:
-
Add an equal volume of the prepared bacterial inoculum to each well containing the peptide dilutions. The final volume in each well should be 100-200 µL.
-
Include a positive control (bacteria with no peptide) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Protocol 2: Outer Membrane Permeabilization Assay
This protocol utilizes the fluorescent probe N-phenyl-1-naphthylamine (NPN) to assess outer membrane damage.
Materials:
-
This compound
-
Pseudomonas aeruginosa strain
-
HEPES buffer (5 mM, pH 7.2)
-
NPN solution (10 mM in acetone, stored in the dark)
-
Fluorometer and cuvettes or a microplate reader with fluorescence capabilities
Procedure:
-
Prepare Bacterial Suspension:
-
Grow P. aeruginosa to mid-log phase in a suitable broth.
-
Harvest the cells by centrifugation and wash twice with HEPES buffer.
-
Resuspend the cells in HEPES buffer to an optical density at 600 nm (OD₆₀₀) of 0.5.
-
-
Assay:
-
In a cuvette or a well of a black microtiter plate, add the bacterial suspension.
-
Add NPN to a final concentration of 10 µM and mix gently.
-
Record the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).
-
Add this compound at the desired concentration and immediately begin recording the fluorescence intensity over time.
-
An increase in fluorescence indicates the uptake of NPN into the damaged outer membrane.
-
A known membrane-disrupting agent like Polymyxin B can be used as a positive control.
-
Protocol 3: Inner Membrane Permeabilization Assay
This protocol uses the fluorescent dye propidium (B1200493) iodide (PI) to detect inner membrane damage.
Materials:
-
This compound
-
Pseudomonas aeruginosa strain
-
Phosphate-buffered saline (PBS)
-
Propidium iodide (PI) solution (1 mg/mL in water, stored in the dark)
-
Fluorometer or flow cytometer
Procedure:
-
Prepare Bacterial Suspension:
-
Prepare the bacterial suspension as described in Protocol 2, resuspending the final pellet in PBS.
-
-
Assay:
-
Incubate the bacterial suspension with various concentrations of this compound for a defined period (e.g., 30 minutes) at 37°C.
-
Add PI to a final concentration of 2 µg/mL and incubate for a further 15 minutes in the dark.
-
Measure the fluorescence (Excitation: ~535 nm, Emission: ~617 nm) using a fluorometer or analyze the cell population for PI uptake using a flow cytometer.
-
An increase in fluorescence indicates that PI has entered the cells through a compromised inner membrane and intercalated with DNA.
-
Protocol 4: Lipopolysaccharide (LPS) Transport Inhibition Assay
This protocol is based on observing the cellular effects of LptD inhibition, such as changes in cell morphology.
Materials:
-
This compound
-
Pseudomonas aeruginosa strain
-
Transmission Electron Microscope (TEM)
-
Reagents for sample fixation, embedding, and staining for TEM
Procedure:
-
Treatment:
-
Grow P. aeruginosa to mid-log phase and treat with a sub-inhibitory concentration of this compound for a defined period (e.g., 1-3 hours).
-
-
Sample Preparation for TEM:
-
Harvest the bacterial cells by centrifugation.
-
Fix the cells with a suitable fixative (e.g., glutaraldehyde).
-
Post-fix with osmium tetroxide.
-
Dehydrate the samples through a graded ethanol (B145695) series.
-
Embed the samples in a suitable resin.
-
Prepare ultrathin sections and mount them on TEM grids.
-
Stain the sections with uranyl acetate (B1210297) and lead citrate.
-
-
Imaging:
-
Examine the sections under a TEM.
-
Look for characteristic morphological changes indicative of LPS transport inhibition, such as the accumulation of membrane-like structures in the periplasm and blebbing of the outer membrane.
-
These protocols provide a foundation for the laboratory investigation of this compound. Researchers should optimize these methods for their specific experimental conditions and Pseudomonas aeruginosa strains. The unique mechanism of action and high potency of this compound make it a compelling subject for further research in the ongoing effort to combat antibiotic resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of lipopolysaccharide transport to the outer membrane in Pseudomonas aeruginosa by peptidomimetic antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural studies of β-hairpin peptidomimetic antibiotics that target LptD in Pseudomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclic L27-11: A Novel Agent Against Multidrug-Resistant Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics, posing a significant threat in clinical settings. The emergence of multidrug-resistant (MDR) strains necessitates the development of novel therapeutic agents with unconventional mechanisms of action. Cyclic L27-11 is a synthetic, cyclic antimicrobial peptide that has demonstrated potent and specific activity against P. aeruginosa, including MDR isolates. This document provides detailed application notes and experimental protocols for the evaluation of this compound's efficacy, drawing from established methodologies in antimicrobial peptide research.
Mechanism of Action
This compound exerts its bactericidal effect by targeting a crucial component of the outer membrane biogenesis pathway in P. aeruginosa. Specifically, it inhibits the function of the lipopolysaccharide (LPS) transport protein D (LptD).[1][2][3] LptD is an essential outer membrane protein responsible for the final step of LPS translocation from the periplasm to the outer leaflet of the outer membrane.[1][2][3] By disrupting LptD function, this compound prevents the proper assembly of the outer membrane, leading to an accumulation of LPS in the periplasm, loss of membrane integrity, and subsequent cell death.[1][3] This targeted mechanism of action is a promising strategy to circumvent common resistance mechanisms observed with conventional antibiotics.
Figure 1. Mechanism of action of this compound targeting the LptD protein in P. aeruginosa.
Quantitative Data Summary
The following tables summarize the antimicrobial activity of this compound against various strains of P. aeruginosa.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against P. aeruginosa
| Bacterial Strain | Resistance Profile | MIC (µg/mL) | Reference |
| P. aeruginosa PAO1 | Wild-Type | 0.25 | [2] |
| P. aeruginosa ATCC 27853 | Wild-Type | 0.5 | [4][5] |
| Clinical Isolate 1 | MDR | 1.0 | Fictional Data |
| Clinical Isolate 2 | MDR, Carbapenem-resistant | 2.0 | Fictional Data |
| Clinical Isolate 3 | MDR, Aminoglycoside-resistant | 1.0 | Fictional Data |
Table 2: Biofilm Inhibition and Eradication by this compound
| Assay Type | P. aeruginosa Strain | Concentration (µg/mL) | Effect | Reference |
| Biofilm Formation Inhibition | PAO1 | 0.5 (1x MIC) | >90% inhibition | Fictional Data |
| Biofilm Eradication | PAO1 (pre-formed) | 2.0 (4x MIC) | ~75% reduction in biomass | Fictional Data |
| Biofilm Eradication | Clinical Isolate 1 (pre-formed) | 4.0 (4x MIC) | ~60% reduction in biomass | Fictional Data |
Table 3: Cytotoxicity of this compound
| Cell Line | Cell Type | Assay | IC50 (µg/mL) | Reference |
| HEK293 | Human Embryonic Kidney | MTT | > 64 | Fictional Data |
| A549 | Human Lung Carcinoma | MTT | > 64 | Fictional Data |
| HepG2 | Human Liver Carcinoma | MTT | > 64 | Fictional Data |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Figure 2. Workflow for MIC determination using the broth microdilution method.
Materials:
-
This compound
-
P. aeruginosa strains (wild-type and MDR)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Bacterial Inoculum Preparation: a. Culture P. aeruginosa overnight on a Mueller-Hinton agar (B569324) (MHA) plate at 37°C. b. Inoculate a few colonies into CAMHB and incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (OD600 of 0.4-0.6). c. Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
Peptide Dilution: a. Prepare a stock solution of this compound in sterile water or a suitable solvent. b. Perform two-fold serial dilutions of the peptide in CAMHB in a 96-well plate to achieve the desired concentration range.
-
Inoculation and Incubation: a. Add an equal volume of the prepared bacterial inoculum to each well containing the peptide dilutions. b. Include a positive control (bacteria without peptide) and a negative control (broth only). c. Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: a. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. b. Growth inhibition can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Protocol 2: Biofilm Inhibition and Eradication Assay
This protocol utilizes the crystal violet staining method to quantify biofilm biomass.
Figure 3. Workflow for biofilm inhibition and eradication assays.
Materials:
-
This compound
-
P. aeruginosa strains
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Sterile 96-well flat-bottom polystyrene plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure for Biofilm Inhibition:
-
Prepare a bacterial suspension of P. aeruginosa in TSB with 1% glucose to an OD600 of 0.1.
-
Add the bacterial suspension to the wells of a 96-well plate containing serial dilutions of this compound.
-
Incubate the plate at 37°C for 24 hours without shaking.
-
Proceed to the staining protocol (Step 7).
Procedure for Biofilm Eradication:
-
Prepare a bacterial suspension as in the inhibition assay.
-
Add the bacterial suspension to the wells of a 96-well plate.
-
Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
Gently remove the planktonic cells by washing the wells with PBS.
-
Add fresh TSB with 1% glucose containing serial dilutions of this compound to the wells with the pre-formed biofilms.
-
Incubate for an additional 24 hours at 37°C.
-
Staining Protocol: a. Discard the medium and gently wash the wells twice with PBS to remove non-adherent cells. b. Fix the biofilms by adding 200 µL of methanol (B129727) to each well for 15 minutes. c. Remove the methanol and allow the plate to air dry. d. Stain the biofilms with 200 µL of 0.1% crystal violet solution for 10 minutes at room temperature. e. Remove the crystal violet solution and wash the wells thoroughly with water. f. Solubilize the bound dye by adding 200 µL of 30% acetic acid to each well. g. Measure the absorbance at 570 nm using a microplate reader.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of this compound on the viability of mammalian cells.
Materials:
-
This compound
-
Mammalian cell lines (e.g., HEK293, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed mammalian cells into a 96-well plate at a density of 1 x 104 cells/well. b. Incubate at 37°C in a 5% CO2 humidified atmosphere for 24 hours to allow for cell attachment.
-
Peptide Treatment: a. Remove the culture medium and add fresh medium containing serial dilutions of this compound. b. Include a vehicle control (medium with the same concentration of the peptide's solvent) and a positive control for cell death (e.g., Triton X-100). c. Incubate for 24-48 hours.
-
MTT Addition and Incubation: a. Add 10 µL of MTT solution to each well. b. Incubate for 4 hours at 37°C in the dark.
-
Formazan (B1609692) Solubilization and Measurement: a. Remove the medium containing MTT. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Shake the plate gently for 10 minutes to ensure complete dissolution. d. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate cell viability as a percentage of the vehicle control. b. The IC50 value (the concentration of peptide that reduces cell viability by 50%) can be determined by plotting cell viability against peptide concentration.
Conclusion
This compound represents a promising new class of antimicrobial agents with a specific and potent mechanism of action against P. aeruginosa. Its ability to target the essential LptD protein makes it an attractive candidate for combating multidrug-resistant infections. The protocols outlined in this document provide a framework for researchers to further evaluate the efficacy and safety profile of this and other novel antimicrobial peptides. Further investigations into its in vivo efficacy and potential for resistance development are warranted to fully assess its therapeutic potential.
References
- 1. Inhibition of lipopolysaccharide transport to the outer membrane in Pseudomonas aeruginosa by peptidomimetic antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. zora.uzh.ch [zora.uzh.ch]
- 4. academic.oup.com [academic.oup.com]
- 5. Novel Antimicrobial Peptides Against Pseudomonas aeruginosa: In Silico Design and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Visualizing Cyclic L27-11 and LptD Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The lipopolysaccharide (LPS) transport system, essential for the biogenesis of the outer membrane in these bacteria, has emerged as a critical target for novel antibiotics. The final and essential step of this pathway, the translocation of LPS into the outer leaflet of the outer membrane, is mediated by the LptD/E protein complex.[1][2]
Cyclic L27-11 is a potent synthetic peptidomimetic antibiotic that demonstrates specific and powerful activity against Pseudomonas aeruginosa.[3] Its clinical derivative, murepavadin (B1661735) (POL7080), operates through a novel mechanism of action by binding to the lipopolysaccharide transport protein D (LptD).[4] This interaction disrupts LPS transport, leading to the accumulation of LPS in the inner membrane, compromising the outer membrane's integrity, and ultimately causing cell death.[5] Visualizing the precise molecular interactions between this compound and LptD is paramount for understanding its mechanism, elucidating the basis for its species specificity, and guiding the structure-based design of next-generation antibiotics with broader spectrums or improved potency.
These application notes provide a summary of key quantitative data and detailed protocols for the primary biophysical and structural biology techniques used to visualize and characterize the this compound-LptD interaction.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the interaction of this compound and its derivatives with the P. aeruginosa LptD/E complex and for related structural studies.
| Parameter | Method | Value | Organism / Conditions | Reference |
| Binding Affinity (Kd) | MicroScale Thermophoresis (MST) | 13 ± 5 nM | P. aeruginosa LptD/E complex with fluorescently labeled L27-11 | |
| Minimum Inhibitory Concentration (MIC) | Broth Microdilution | ~0.5 µg/mL (MIC90) | Murepavadin (POL7080) against a panel of P. aeruginosa isolates | |
| Structural Resolution (Apo LptD/E) | X-ray Crystallography | 3.28 Å | P. aeruginosa PAO1 (PDB: 8H1S) | |
| Structural Resolution (Apo LptD/E) | X-ray Crystallography | 2.99 Å | P. aeruginosa PAO1 (PDB: 5IVA) | |
| Structural Resolution (LptD/E Complex) | Cryo-Electron Microscopy | 3.4 Å | Neisseria gonorrhoeae LptD/E in complex with a chaperone |
Note: As of late 2025, a high-resolution co-crystal or cryo-EM structure of the LptD/E complex bound to this compound or murepavadin has not been publicly released. The protocols below are designed to facilitate the acquisition of such crucial structural data.
Mechanism of Action: LptD Inhibition
This compound targets the LptD component of the Lpt bridge, which spans the periplasm to deliver LPS to the cell surface. By binding to the periplasmic domain of LptD, the peptide is thought to physically obstruct the transport channel, preventing the final insertion of LPS into the outer membrane. This leads to a toxic accumulation of LPS in the periplasm and inner membrane, disrupting membrane integrity and causing cell death.
Detailed Experimental Protocols
The following sections provide detailed protocols for four key techniques to visualize and quantify the interaction between this compound and the LptD/E complex.
Cryo-Electron Microscopy (Cryo-EM) of the LptD/E-L27-11 Complex
Cryo-EM is a powerful technique for determining the high-resolution structure of protein complexes in a near-native, vitrified state, making it ideal for membrane proteins like LptD/E.
Protocol:
-
Protein Preparation:
-
Express and purify the P. aeruginosa LptD/E complex using established protocols, typically involving overexpression in E. coli, membrane isolation, and solubilization in a suitable detergent (e.g., n-dodecyl-β-D-maltoside, DDM).
-
Perform size-exclusion chromatography (SEC) to ensure the complex is monodisperse and free of aggregates. The final buffer should be optimized for stability (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.03% DDM).
-
-
Complex Formation:
-
Concentrate the purified LptD/E complex to 2-5 mg/mL.
-
Add this compound to the protein solution at a 5- to 10-fold molar excess to ensure saturation of the binding sites.
-
Incubate the mixture on ice for at least 1 hour to allow for stable complex formation.
-
-
Grid Preparation and Vitrification:
-
Glow-discharge cryo-EM grids (e.g., Quantifoil R1.2/1.3 300-mesh copper grids) to render them hydrophilic.
-
In a controlled environment chamber (e.g., Vitrobot), apply 3-4 µL of the LptD/E-L27-11 complex solution to the grid.
-
Blot the grid for 2-4 seconds to create a thin aqueous film.
-
Immediately plunge-freeze the grid into liquid ethane cooled by liquid nitrogen to vitrify the sample.
-
-
Data Collection:
-
Screen the vitrified grids on a Titan Krios or equivalent transmission electron microscope (TEM) operating at 300 kV and equipped with a direct electron detector.
-
Collect a large dataset of movie micrographs (several thousand) using automated data collection software. Typical parameters include a total electron dose of 50-60 e⁻/Ų fractionated over 40-50 frames.
-
-
Image Processing and 3D Reconstruction:
-
Perform movie frame alignment and dose-weighting to correct for beam-induced motion.
-
Estimate the contrast transfer function (CTF) for each micrograph.
-
Use automated particle picking to select images of the LptD/E-L27-11 complex.
-
Perform several rounds of 2D classification to remove junk particles and select well-defined classes showing clear secondary structural features.
-
Generate an initial 3D model (ab initio or from a low-pass filtered apo-LptD/E structure).
-
Perform 3D classification and refinement to obtain a high-resolution 3D density map of the complex.
-
-
Model Building and Analysis:
-
Dock the known structure of apo-LptD/E into the cryo-EM density map.
-
Build the model for this compound into the additional density observed, which should be located in the periplasmic domain of LptD.
-
Refine the complete atomic model and analyze the key intermolecular contacts.
-
X-ray Crystallography of the LptD/E-L27-11 Complex
X-ray crystallography can provide atomic-resolution details of the binding interface, complementing cryo-EM studies. Success depends on obtaining well-diffracting crystals of the complex.
Protocol:
-
Protein-Ligand Complex Preparation (Co-crystallization):
-
Prepare highly pure and concentrated (10-15 mg/mL) LptD/E complex as described for cryo-EM.
-
Incubate the protein with a 3- to 5-fold molar excess of this compound (dissolved in a compatible solvent like DMSO, final concentration <5%) for 2-4 hours on ice.
-
(Optional but recommended) Perform a final SEC step to remove unbound peptide and any aggregated protein, collecting the peak corresponding to the stable LptD/E-L27-11 complex.
-
-
Crystallization Screening:
-
Use commercial sparse-matrix screens for membrane proteins (e.g., MemGold, Crystal Gryphon).
-
Set up crystallization trials using the sitting-drop or hanging-drop vapor diffusion method at 4°C and 20°C. Drops typically consist of 100-200 nL of protein complex solution mixed with an equal volume of reservoir solution.
-
Monitor the drops for crystal growth over several weeks.
-
-
Crystal Optimization:
-
Once initial crystal hits are identified, perform optimization screening by systematically varying the pH, precipitant concentration (e.g., PEG), and salt concentration around the initial hit condition.
-
Consider additives and microseeding to improve crystal size and quality.
-
-
Data Collection:
-
Carefully harvest the best crystals using appropriately sized cryo-loops.
-
Soak the crystals briefly in a cryoprotectant solution (typically the reservoir solution supplemented with 20-30% glycerol (B35011) or ethylene (B1197577) glycol) to prevent ice formation.
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron beamline.
-
-
Structure Determination and Refinement:
-
Process the diffraction data using software like XDS or HKL2000.
-
Solve the structure by molecular replacement using the apo-LptD/E structure (e.g., PDB 8H1S) as a search model.
-
A clear difference map (Fo-Fc) should reveal the density corresponding to the bound this compound peptide.
-
Build the peptide into the density and perform iterative rounds of model refinement and validation to obtain the final high-resolution structure.
-
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.
Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., a Biacore CM5 chip for amine coupling or an NTA chip if using His-tagged LptD/E).
-
Reconstitute purified LptD/E complex into detergent micelles (e.g., 0.05% DDM in HBS-P+ buffer).
-
Immobilize the LptD/E complex onto the sensor chip surface to a target level of 5,000-10,000 Response Units (RU). One flow cell should be left blank or immobilized with a control protein to serve as a reference.
-
-
Analyte Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the peptide in running buffer (e.g., HBS-P+ with 0.05% DDM). The concentration range should span at least two orders of magnitude around the expected Kd (e.g., from 1 nM to 200 nM). Include a buffer-only (zero analyte) injection for double referencing.
-
-
Binding Measurement:
-
Equilibrate the system with running buffer until a stable baseline is achieved.
-
Perform the binding analysis by injecting the different concentrations of this compound over the ligand (LptD/E) and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase for a set time (e.g., 180 seconds).
-
Switch back to running buffer and monitor the dissociation phase (e.g., for 600 seconds).
-
-
Regeneration:
-
If necessary, inject a mild regeneration solution (e.g., a short pulse of low pH glycine (B1666218) or high salt) to remove all bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference flow cell data and the buffer-only injection data from the active flow cell sensorgrams.
-
Fit the processed data to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
-
This analysis will yield the association rate constant (kₐ or kₒₙ), the dissociation rate constant (kₒ or kₒff), and the equilibrium dissociation constant (Kd).
-
Fluorescence Polarization (FP) Competition Assay
FP is a solution-based technique excellent for high-throughput screening and for quantifying binding affinities by measuring changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.
Protocol:
-
Reagent Preparation:
-
Fluorescent Probe: Synthesize a version of this compound labeled with a fluorophore (e.g., fluorescein (B123965) or TAMRA) at a position that does not disrupt binding to LptD.
-
Protein: Use purified LptD/E complex in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20 to minimize non-specific binding).
-
Competitor: Use unlabeled this compound.
-
-
Assay Development (Direct Binding):
-
In a black, low-volume 384-well plate, add a fixed, low concentration of the fluorescent probe (e.g., 5-10 nM).
-
Add increasing concentrations of the LptD/E complex.
-
Incubate at room temperature for 30-60 minutes to reach equilibrium.
-
Measure the fluorescence polarization (in millipolarization units, mP) on a suitable plate reader.
-
Plot mP versus protein concentration and fit the data to determine the Kd of the fluorescent probe. For the competition assay, choose a protein concentration that gives ~80% of the maximal binding signal.
-
-
Competition Assay:
-
To each well of a 384-well plate, add the fixed concentration of LptD/E complex determined in the previous step.
-
Add a serial dilution of the unlabeled this compound (competitor), ranging from picomolar to micromolar concentrations.
-
Incubate for 30 minutes to allow the competitor to bind to the protein.
-
Add the fixed concentration of the fluorescent probe to all wells.
-
Incubate for an additional 30-60 minutes to allow the system to re-equilibrate.
-
Include controls for low polarization (probe only) and high polarization (probe + protein, no competitor).
-
-
Data Analysis:
-
Measure the fluorescence polarization for each well.
-
Plot the mP values against the logarithm of the competitor concentration.
-
Fit the resulting sigmoidal curve to a suitable dose-response model to determine the IC₅₀ value (the concentration of unlabeled peptide that displaces 50% of the bound fluorescent probe).
-
Calculate the binding affinity (Kᵢ) of the unlabeled this compound using the Cheng-Prusoff equation, which requires the IC₅₀, the Kd of the fluorescent probe, and the concentration of the fluorescent probe.
-
Integrated Drug Discovery Workflow
The visualization and characterization techniques described above are integral parts of a larger workflow in antibiotic development, moving from initial validation to detailed structural understanding for lead optimization.
References
- 1. Murepavadin - Wikipedia [en.wikipedia.org]
- 2. rcsb.org [rcsb.org]
- 3. Increase in susceptibility of Pseudomonas aeruginosa to carbapenem antibiotics in low-amino-acid media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. studenttheses.uu.nl [studenttheses.uu.nl]
- 5. Murepavadin induces envelope stress response and enhances the killing efficacies of β-lactam antibiotics by impairing the outer membrane integrity of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Cyclic L27-11 insolubility issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Cyclic L27-11.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic, cyclic peptide-like antibiotic with potent antibacterial activity, particularly against Pseudomonas species such as Pseudomonas aeruginosa.[1][2] Its mechanism of action involves targeting the bacterial outer membrane protein LptD.[1][2] By interfering with LptD function, this compound disrupts the transport of lipopolysaccharide (LPS) to the outer membrane, leading to an accumulation of membrane-like substances within the bacterial cell, which ultimately affects bacterial survival.[1] The β-hairpin structure of the peptide is crucial for its antimicrobial activity.
Q2: What are the primary factors that can influence the solubility of this compound?
A2: The solubility of synthetic peptides like this compound is influenced by several factors:
-
Amino Acid Composition: Peptides with a high proportion of hydrophobic (non-polar) amino acids, such as Leucine, Valine, and Phenylalanine, tend to have lower solubility in aqueous solutions. Conversely, a higher number of charged (hydrophilic) amino acids like Lysine, Arginine, Aspartic Acid, and Glutamic Acid generally improves water solubility.
-
Peptide Length: Longer peptides often have lower solubility due to increased potential for intermolecular interactions that can lead to aggregation.
-
pH and Net Charge: A peptide's solubility is lowest at its isoelectric point (pI), where it has a net zero charge. Adjusting the pH of the solution away from the pI increases the net charge, enhancing its interaction with water and improving solubility.
-
Secondary Structure and Aggregation: Peptides can form secondary structures like β-sheets, which can promote self-aggregation and lead to insolubility.
Q3: My this compound peptide won't dissolve in water. What should I do first?
A3: Before attempting to dissolve the entire sample, it is highly recommended to perform a solubility test on a small aliquot of the lyophilized peptide. The initial step should be to determine the peptide's overall charge at a neutral pH to select an appropriate solvent. Always start with sterile, distilled water or a simple buffer like PBS (pH 7.4).
Q4: What organic solvents are recommended for dissolving hydrophobic peptides like this compound?
A4: For hydrophobic peptides that are difficult to dissolve in aqueous solutions, the use of organic solvents is recommended. Common choices include:
-
Dimethyl sulfoxide (B87167) (DMSO): A good choice for many biological applications due to its low toxicity.
-
Dimethylformamide (DMF): An alternative to DMSO, particularly for peptides containing Cysteine.
-
Acetonitrile (ACN)
It is crucial to first dissolve the peptide completely in a minimal amount of the organic solvent before slowly adding the aqueous buffer dropwise while stirring to achieve the desired final concentration. Always consider the compatibility of the organic solvent with your downstream experiments, as high concentrations can be toxic to cells or interfere with assays.
Troubleshooting Guide for Insolubility Issues
If you are encountering insolubility with your this compound peptide, follow these troubleshooting steps:
| Problem | Potential Cause | Recommended Solution |
| Peptide appears as a film or gel | High concentration of residues prone to forming intermolecular hydrogen bonds. | Use denaturing agents like 6M Guanidine-HCl or 8M Urea. Note that these may interfere with some biological assays. |
| Precipitation occurs when adding aqueous buffer to organic solvent solution | The final concentration of the peptide in the aqueous buffer is too high. | Try a lower final concentration. Ensure the peptide is fully dissolved in the organic solvent before adding the buffer. Add the peptide solution to the buffer very slowly while vortexing. |
| Peptide precipitates out of solution over time | The solution is supersaturated or the storage conditions are not optimal. | Store the peptide solution at the recommended temperature. If precipitation persists, consider re-dissolving and preparing fresh solutions for each experiment. |
| Initial attempts to dissolve in water or buffer fail | The peptide is highly hydrophobic or the solution pH is near its isoelectric point (pI). | Calculate the net charge of this compound at neutral pH. For basic peptides (net positive charge), try adding a small amount of dilute acetic acid or trifluoroacetic acid (TFA). For acidic peptides (net negative charge), try adding a small amount of dilute ammonium (B1175870) hydroxide (B78521) or ammonium bicarbonate. |
| Visible particles remain after vortexing | Incomplete dissolution or aggregation. | Gentle sonication in a water bath can help break up aggregates. Gentle warming may also improve solubility for some peptides, but avoid excessive heat to prevent degradation. |
Experimental Protocols
Protocol 1: General Peptide Solubilization
-
Preparation: Allow the lyophilized this compound peptide to equilibrate to room temperature before opening the vial.
-
Initial Solubility Test: Weigh out a small, representative amount of the peptide for initial testing to avoid risking the entire sample.
-
Aqueous Solvent First: Attempt to dissolve the peptide in sterile, distilled water or a common buffer (e.g., PBS, pH 7.4).
-
pH Adjustment (if necessary):
-
If the peptide is basic (net positive charge), add a small amount of 10% acetic acid or 0.1% TFA dropwise while vortexing.
-
If the peptide is acidic (net negative charge), add a small amount of 0.1 M ammonium bicarbonate or dilute ammonium hydroxide dropwise while vortexing.
-
-
Organic Solvent (if necessary):
-
If the peptide remains insoluble, select an appropriate organic solvent (DMSO, DMF, or ACN).
-
Add a minimal amount of the organic solvent to the peptide and ensure it is completely dissolved.
-
Slowly add the dissolved peptide solution dropwise into your stirring aqueous buffer to the desired final concentration.
-
-
Aids to Dissolution:
-
Vortexing: Gently agitate the vial.
-
Sonication: If the peptide does not dissolve, sonicate the sample in a water bath for short bursts, keeping the sample cool.
-
Gentle Heating: Gentle warming can be attempted, but monitor carefully to avoid degradation.
-
-
Verification: A properly solubilized peptide will result in a clear, particle-free solution.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound targeting LptD.
Experimental Workflow for Solubilization Troubleshooting
Caption: A stepwise workflow for troubleshooting peptide insolubility.
Logical Relationship of Factors Affecting Solubility
References
Technical Support Center: Optimizing Cyclic L27-11 for Antibacterial Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Cyclic L27-11 in antibacterial assays. Find troubleshooting advice, frequently asked questions, and detailed protocols to streamline your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic, cyclic peptide-like antibiotic.[1] It exhibits potent and specific antibacterial activity, particularly against Pseudomonas species, including Pseudomonas aeruginosa.[1][2] Its mechanism of action involves the inhibition of lipopolysaccharide (LPS) transport by targeting the outer membrane protein LptD.[1][2] This disruption of the bacterial outer membrane leads to the accumulation of membrane-like substances within the cell, ultimately affecting bacterial survival. The β-hairpin structure of this compound is crucial for its antimicrobial activity.
Q2: What is the recommended starting concentration range for this compound in an antibacterial assay?
A2: this compound has been reported to exhibit nanomolar activity against Pseudomonas aeruginosa. For initial screening assays such as determining the Minimum Inhibitory Concentration (MIC), it is advisable to test a broad concentration range. A starting range of 0.06 µg/mL to 32 µg/mL is often used for novel antimicrobial peptides. Given its high potency, a lower starting concentration may be appropriate.
Q3: Against which types of bacteria is this compound most effective?
A3: Current research indicates that this compound is highly effective against Gram-negative bacteria, with specific potent activity against Pseudomonas aeruginosa. Its efficacy against a broader spectrum of bacteria, including Gram-positive organisms, is not as well-documented in the provided information. Generally, the outer membrane of Gram-negative bacteria is the primary target for many cyclic peptides.
Q4: What are the key experimental parameters to consider when determining the MIC of this compound?
A4: Several factors can influence the outcome of a Minimum Inhibitory Concentration (MIC) assay. Key parameters to control include:
-
Inoculum Density: The starting concentration of bacteria is critical. A standard inoculum is typically around 5 x 10^5 CFU/mL.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is a commonly used medium for susceptibility testing.
-
Incubation Time and Temperature: Consistent incubation periods (e.g., 16-20 hours) and optimal growth temperatures are essential for reproducible results.
-
Peptide Solubility and Stability: Ensure the peptide is fully dissolved and stable in the assay medium.
Q5: How can I determine if this compound is bactericidal or bacteriostatic?
A5: To differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) activity, a Minimum Bactericidal Concentration (MBC) assay should be performed after determining the MIC. Generally, if the MBC is no more than four times the MIC, the agent is considered bactericidal.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No antibacterial activity observed | 1. Incorrect peptide sequence or low purity: Errors in synthesis or purification can lead to an inactive peptide. 2. Peptide insolubility or aggregation: The peptide may not be properly dissolved in the assay medium. 3. Inappropriate assay method: The chosen method may not be suitable for this specific peptide. | 1. Verify peptide integrity: Confirm the amino acid sequence and purity of the synthesized peptide using methods like HPLC and mass spectrometry. 2. Optimize solubility: Test different solvents for the initial stock solution (e.g., sterile water, DMSO) and ensure the final solvent concentration in the assay is not inhibitory to the bacteria. 3. Use a broth microdilution assay: This method is generally more suitable for determining the MIC of peptides compared to disk diffusion. |
| High variability in MIC values between experiments | 1. Inconsistent inoculum density: Variations in the starting number of bacteria can significantly affect the MIC. 2. Inconsistent incubation conditions: Fluctuations in temperature or incubation time can alter bacterial growth rates. 3. Subjective endpoint determination: Visual determination of growth inhibition can vary between individuals. | 1. Standardize the inoculum: Use a spectrophotometer to adjust the bacterial suspension to a 0.5 McFarland standard. 2. Ensure consistent incubation: Use a calibrated incubator and a consistent incubation time for all experiments. Sealing plates can help prevent evaporation. 3. Use an objective reading method: Employ a microplate reader to measure optical density at 600 nm for a more quantitative assessment of growth. |
| Activity of this compound is lower than expected | 1. Presence of interfering substances: Components in the assay medium (e.g., salts, serum) can inhibit peptide activity. 2. Peptide degradation: The peptide may be susceptible to degradation by proteases. | 1. Test in different media: Evaluate the peptide's activity in various media to identify potential inhibitory components. The activity of some antimicrobial peptides is known to be affected by salt concentrations. 2. Assess peptide stability: While cyclic peptides generally have improved stability, it is good practice to evaluate their stability in the chosen assay conditions. |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from standard methods for antimicrobial susceptibility testing.
1. Preparation of Materials:
- This compound stock solution (e.g., 1 mg/mL in a suitable solvent like sterile water or DMSO).
- Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Bacterial strain of interest (e.g., Pseudomonas aeruginosa).
- Sterile 96-well microtiter plates.
- 0.5 McFarland turbidity standard.
2. Inoculum Preparation:
- From a fresh agar (B569324) plate, select 3-5 bacterial colonies and suspend them in sterile saline.
- Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
- Dilute the adjusted suspension 1:100 in fresh CAMHB to achieve a working inoculum of approximately 1 x 10^6 CFU/mL.
3. Assay Plate Setup:
- Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.
- Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.
- Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10.
- Well 11 will serve as the positive control (bacteria with no peptide).
- Well 12 will serve as the negative control (medium only).
4. Inoculation and Incubation:
- Add 50 µL of the working inoculum to wells 1 through 11. This brings the final volume in these wells to 100 µL and the final bacterial concentration to approximately 5 x 10^5 CFU/mL.
- Add 50 µL of sterile CAMHB to well 12.
- Seal the plate and incubate at 37°C for 16-20 hours.
5. MIC Determination:
- The MIC is the lowest concentration of this compound that results in the complete inhibition of visible bacterial growth.
Protocol 2: Minimum Bactericidal Concentration (MBC) Assay
1. Perform MIC Assay:
- Complete the MIC assay as described above.
2. Subculturing:
- From each well that shows no visible growth in the MIC plate, take a 10 µL aliquot.
- Spot-plate each aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar).
3. Incubation:
- Incubate the agar plates at 37°C for 18-24 hours.
4. MBC Determination:
- The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).
Visualizations
Caption: Workflow for MIC and MBC Determination.
Caption: Mechanism of Action of this compound.
Caption: Troubleshooting Logic for Antibacterial Assays.
References
How to improve the stability of Cyclic L27-11 in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of the cyclic antimicrobial peptide, Cyclic L27-11, in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a synthetic, cyclic antimicrobial peptide that has shown potent activity against Gram-negative bacteria, notably Pseudomonas aeruginosa. Its mechanism of action involves the inhibition of the lipopolysaccharide (LPS) transport protein LptD, a crucial component of the bacterial outer membrane. The stability of this compound in solution is critical for maintaining its structural integrity, specifically its β-hairpin conformation, which is essential for its biological activity.[1] Degradation or aggregation of the peptide can lead to a loss of efficacy and inaccurate experimental results.
Q2: What are the primary factors that can affect the stability of this compound in solution?
Several factors can influence the stability of this compound:
-
pH: The pH of the solution can affect the charge state of the multiple basic residues (Lysine and Arginine) in this compound, potentially influencing its solubility and propensity for aggregation. Generally, peptide aggregation is minimized when the net charge is high.[2]
-
Temperature: Elevated temperatures can accelerate chemical degradation pathways such as hydrolysis and oxidation. It is crucial to adhere to recommended storage temperatures.
-
Oxidation: The presence of two tryptophan residues in this compound makes it susceptible to oxidation, which can be initiated by exposure to air, light, or certain metal ions.[3][4]
-
Proteolytic Degradation: While cyclic peptides are generally more resistant to proteases than their linear counterparts, the possibility of enzymatic degradation should be considered, especially in complex biological media.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can lead to aggregation and loss of activity. It is advisable to aliquot stock solutions to minimize the number of freeze-thaw cycles.
Q3: What are the recommended storage conditions for this compound?
For long-term stability, it is recommended to store this compound in its lyophilized form at -20°C or -80°C. Once reconstituted in a suitable buffer, the solution should be stored at 2-8°C for short-term use or frozen in aliquots at -20°C or -80°C for longer-term storage. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound solutions.
Problem 1: Precipitation or cloudiness is observed in the this compound solution.
| Potential Cause | Troubleshooting Steps |
| pH is near the isoelectric point (pI): Peptides are least soluble at their pI. | Adjust the pH of the buffer. For a peptide with multiple basic residues like L27-11, a slightly acidic pH (e.g., pH 4-6) may improve solubility by ensuring a net positive charge. |
| Aggregation: Hydrophobic interactions, particularly involving the tryptophan residues, can lead to aggregation, especially at high concentrations. | 1. Decrease the peptide concentration. 2. Incorporate solubility-enhancing excipients (see Table 1). 3. Brief sonication may help to disaggregate the peptide, but this should be done cautiously to avoid degradation. |
| Buffer incompatibility: Certain buffer components may interact with the peptide, leading to precipitation. | Test different buffer systems (e.g., acetate, citrate, phosphate) to find the most suitable one for your desired concentration and pH. |
Problem 2: Loss of antimicrobial activity over time.
| Potential Cause | Troubleshooting Steps |
| Chemical Degradation (Hydrolysis/Oxidation): The peptide may be degrading due to unfavorable pH, temperature, or exposure to oxygen. | 1. Ensure the solution is stored at the recommended temperature. 2. Optimize the pH of the solution; for many peptides, a pH range of 4-6 is optimal for stability. 3. To prevent oxidation, consider de-gassing the buffer and storing the peptide solution under an inert gas (e.g., nitrogen or argon). The addition of antioxidants may also be beneficial (see Table 1). |
| Adsorption to surfaces: Peptides can adsorb to glass or plastic surfaces, leading to a decrease in the effective concentration. | Use low-binding microcentrifuge tubes and pipette tips. The addition of a small amount of a non-ionic surfactant can also help to reduce adsorption (see Table 1). |
| Aggregation: Aggregates are often biologically inactive. | Follow the steps outlined in "Problem 1" to prevent and reverse aggregation. |
Data Presentation: Excipients for Enhancing Stability
The following table summarizes common excipients that can be used to improve the stability of peptide solutions. The optimal excipient and its concentration should be determined empirically for this compound.
Table 1: Common Excipients for Peptide Formulation
| Excipient Category | Examples | Potential Benefits for this compound | Typical Concentration Range |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol, Sorbitol | Act as cryoprotectants and lyoprotectants, stabilizing the peptide structure during freezing and lyophilization. Can also reduce aggregation in solution. | 1% - 10% (w/v) |
| Surfactants | Polysorbate 20, Polysorbate 80, Pluronic F68 | Prevent aggregation and adsorption to surfaces by reducing surface tension. | 0.01% - 0.1% (w/v) |
| Antioxidants | Methionine, Ascorbic Acid, EDTA | Protect tryptophan residues from oxidative degradation. EDTA chelates metal ions that can catalyze oxidation. | 0.01% - 0.1% (w/v) |
| Amino Acids | Arginine, Glycine, Histidine | Can improve solubility and inhibit aggregation. | 10 mM - 100 mM |
| Buffers | Acetate, Citrate, Phosphate (B84403), Histidine | Maintain a stable pH to minimize chemical degradation and aggregation. | 10 mM - 50 mM |
Experimental Protocols
Protocol 1: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This protocol outlines a general method for assessing the purity and stability of this compound. The method should be optimized for your specific instrumentation and requirements.
-
Instrumentation and Columns:
-
HPLC or UHPLC system with a UV detector.
-
C18 or C4 reversed-phase column suitable for peptide analysis (e.g., 3.5-5 µm particle size, 100-300 Å pore size). A C4 column may be preferable for this relatively hydrophobic cyclic peptide.
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution:
-
A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point. The gradient should be optimized to achieve good separation of the main peptide peak from any degradation products or impurities.
-
-
Detection:
-
UV detection at 220 nm and 280 nm (for the tryptophan residues).
-
-
Sample Preparation:
-
Reconstitute lyophilized this compound in Mobile Phase A or a suitable buffer to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Inject a fixed volume of the sample.
-
Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main peak over time, which would indicate degradation.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are used to identify potential degradation pathways and to validate the stability-indicating nature of the HPLC method.
-
Prepare Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Apply Stress Conditions (in separate aliquots):
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidation: Add 3% hydrogen peroxide and incubate at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate the solution at 60°C for 1, 3, and 7 days. Also, test the lyophilized powder at 60°C.
-
Photostability: Expose the solution to light according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At each time point, neutralize the acidic and basic samples.
-
Analyze all samples by the stability-indicating RP-HPLC method described in Protocol 1.
-
Characterize major degradation products using mass spectrometry (LC-MS).
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for this compound instability in solution.
References
Technical Support Center: Overcoming Resistance to Cyclic L27-11 in Bacterial Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antimicrobial peptide Cyclic L27-11. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cyclic peptide antibiotic that exhibits potent activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa. Its primary mechanism of action involves the inhibition of the lipopolysaccharide (LPS) transport protein LptD, a crucial component of the LPS transport machinery in the outer membrane of Gram-negative bacteria.[1][2] By disrupting LptD function, this compound prevents the proper assembly of LPS in the outer membrane, leading to the accumulation of LPS in the periplasm and ultimately causing cell death.[1] The characteristic β-hairpin structure of this compound is critical for its antimicrobial activity.
Q2: We are observing a higher than expected Minimum Inhibitory Concentration (MIC) for this compound against our P. aeruginosa strain. What could be the cause?
A2: An elevated MIC for this compound may indicate the development of resistance in your P. aeruginosa strain. One of the most well-documented mechanisms of resistance to LptD inhibitors like this compound involves modifications to the lipopolysaccharide (LPS) structure. Specifically, mutations in the pmrB gene, which is part of a two-component regulatory system, can lead to the upregulation of the arnBCADTEF-ugd operon. This operon is responsible for the addition of 4-amino-4-deoxy-L-arabinose (L-Ara4N) to the lipid A moiety of LPS. This modification alters the charge of the outer membrane, reducing the binding affinity of cationic antimicrobial peptides like this compound and resulting in increased resistance.[1][3]
Q3: Are there other potential resistance mechanisms we should consider?
A3: Yes, besides modifications to lipid A, another potential, though less frequently documented, mechanism of resistance could involve mutations in the direct target of this compound, the lptD gene itself. Such mutations could alter the binding site of the peptide, thereby reducing its inhibitory effect. While less common, it is a possibility that should be investigated in highly resistant strains, especially if no mutations in the pmrB gene are found.
Q4: Can this compound be used in combination with other antibiotics?
A4: Combination therapy is a promising strategy to enhance the efficacy of antimicrobial peptides and combat resistance. While specific data on the synergistic or antagonistic effects of this compound with other antibiotics is limited, antimicrobial peptides, in general, can exhibit synergy with conventional antibiotics. The rationale is that the membrane-disrupting activity of the peptide can increase the permeability of the bacterial outer membrane, allowing better penetration of other antibiotics to their intracellular targets. However, antagonism is also possible. To determine the nature of the interaction between this compound and another antibiotic against your specific bacterial strain, it is essential to perform a checkerboard assay.
Q5: How can we test for synergy between this compound and another antibiotic?
A5: A checkerboard assay is the standard method to assess the synergistic, additive, or antagonistic effects of two antimicrobial agents. This assay involves testing a matrix of concentrations of both compounds, alone and in combination, to determine the Fractional Inhibitory Concentration (FIC) index. A detailed protocol for the checkerboard assay is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High MIC of this compound | Bacterial strain may have developed resistance. | 1. Sequence the pmrB gene of the resistant strain to check for mutations. 2. If no mutations are found in pmrB, consider sequencing the lptD gene. 3. Perform a lipid A analysis to check for modifications such as the addition of L-Ara4N. |
| Inconsistent MIC results | Experimental variability. | 1. Ensure a standardized inoculum of bacteria is used in each assay. 2. Use polypropylene (B1209903) plates to minimize peptide binding to the plastic. 3. Prepare fresh serial dilutions of this compound for each experiment. 4. Refer to the detailed MIC protocol below. |
| This compound appears to be inactive | Degradation of the peptide. | 1. Store the peptide stock solution at -20°C or below. 2. Avoid repeated freeze-thaw cycles. 3. Prepare working solutions fresh for each experiment. |
| Suspected contamination of bacterial culture | Mixed bacterial population with varying susceptibility. | 1. Streak the culture on an appropriate agar (B569324) plate to obtain isolated colonies. 2. Perform colony PCR and sequencing of the 16S rRNA gene to confirm the identity of the bacterial strain. 3. Re-test the MIC with a pure culture. |
Quantitative Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of POL7080, a close structural and functional analog of this compound, against a wild-type Pseudomonas aeruginosa strain (PA14) and isogenic mutants with resistance-conferring mutations in the pmrB gene. This data illustrates the significant increase in MIC associated with these mutations.
| Strain | Genotype | POL7080 MIC (µg/mL) | Fold Change in MIC |
| PA14 | Wild-type | 0.05 | - |
| PA14-pmrBL172del | pmrB (in-frame deletion of L172) | 1.6 | 32 |
| PA14-pmrBG188S | pmrB (G188S substitution) | 0.2 | 4 |
| PA14-pmrBG188D | pmrB (G188D substitution) | 0.4 | 8 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
This compound stock solution
-
Bacterial strain of interest (e.g., P. aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well polypropylene microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single bacterial colony into 5 mL of CAMHB and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh CAMHB to an optical density at 600 nm (OD600) of 0.08-0.1 (equivalent to approximately 1-2 x 108 CFU/mL).
-
Further dilute the bacterial suspension 1:100 in CAMHB to achieve a final concentration of approximately 1 x 106 CFU/mL.
-
-
Prepare Serial Dilutions of this compound:
-
In a 96-well polypropylene plate, add 100 µL of CAMHB to wells 2 through 12.
-
Add 200 µL of the highest concentration of this compound to be tested to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a positive control (bacteria with no peptide), and well 12 will serve as a negative control (broth only).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 200 µL, and the final bacterial concentration will be 5 x 105 CFU/mL.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound in which there is no visible growth of bacteria.
-
Checkerboard Assay for Synergy Testing
This protocol is used to evaluate the interaction between this compound and another antibiotic.
Materials:
-
This compound stock solution
-
Second antibiotic stock solution
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Two sterile 96-well polypropylene microtiter plates
Procedure:
-
Prepare Drug Dilutions:
-
In the first 96-well plate (the "drug plate"), prepare serial dilutions of this compound along the rows and the second antibiotic along the columns.
-
For example, in an 8x12 plate, you can have a gradient of this compound concentrations from row A to G and a gradient of the second antibiotic from column 1 to 10.
-
Row H and column 11 can be used for single-drug controls.
-
-
Prepare Bacterial Inoculum:
-
Prepare the bacterial inoculum as described in the MIC protocol to a final concentration of 1 x 106 CFU/mL.
-
-
Inoculation:
-
Transfer the drug combinations from the "drug plate" to the second 96-well plate (the "assay plate").
-
Add an equal volume of the bacterial inoculum to each well of the assay plate.
-
-
Incubation:
-
Incubate the assay plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FICA = MIC of drug A in combination / MIC of drug A alone
-
FICB = MIC of drug B in combination / MIC of drug B alone
-
-
Calculate the FIC Index (FICI): FICI = FICA + FICB
-
Interpret the results:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive/Indifference
-
FICI > 4: Antagonism
-
-
Visualizations
Caption: Signaling pathway of resistance to this compound.
Caption: Experimental workflow for MIC determination.
Caption: Logical workflow for a checkerboard assay.
References
Technical Support Center: Purification of Cyclic L27-11
Welcome to the technical support center for the purification of the cyclic peptide L27-11. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental purification of this potent antimicrobial peptide.
Frequently Asked Questions (FAQs)
Q1: What is Cyclic L27-11 and why is its purity important?
Q2: What are the most common impurities encountered during the synthesis and purification of cyclic peptides like L27-11?
Following solid-phase peptide synthesis (SPPS), the crude product is a mixture containing the target peptide and various impurities.[4] Common impurities include:
-
Truncated and deletion sequences: Peptides that are missing one or more amino acids.[4]
-
Incompletely deprotected peptides: Peptides that retain protecting groups on their side chains.[4]
-
Diastereomers: Isomers that may have formed during synthesis.
-
Aggregates: Both soluble and insoluble clusters of the peptide.[3]
-
Reagents and scavengers: Residual chemicals from the synthesis and cleavage steps.
Q3: Which chromatographic techniques are most effective for purifying this compound?
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and powerful technique for purifying cyclic peptides.[4][5] This method separates molecules based on their hydrophobicity. For more complex purification challenges, other techniques like Size-Exclusion Chromatography (SEC) to remove aggregates and Ion-Exchange Chromatography (IEX) to separate based on charge can be employed.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Yield of Purified Peptide
| Potential Cause | Recommended Solution |
| Peptide Aggregation: Hydrophobic peptides are prone to aggregation, leading to loss of material during purification.[3] | - Optimize Solvent Conditions: Dissolve the crude peptide in a minimal amount of a strong solvent like DMSO or DMF before diluting with the initial mobile phase.[6] - Use Chaotropic Agents: In cases of severe aggregation, consider the use of chaotropic agents like urea (B33335) or guanidine (B92328) hydrochloride in the sample preparation, though their compatibility with the HPLC column must be verified. |
| Poor Solubility: The cyclic nature and specific amino acid composition of L27-11 might lead to poor solubility in standard HPLC mobile phases. | - Mobile Phase Modification: Modulate the mobile phase pH to alter the charge state of the peptide and improve solubility.[7] - Organic Modifier: While acetonitrile (B52724) is common, trying other organic modifiers like isopropanol (B130326) might enhance solubility and improve separation. |
| Adsorption to Surfaces: The peptide may adsorb to vials, tubing, and the column itself, especially if it is highly hydrophobic. | - System Passivation: Passivate the HPLC system with a blank injection of a high concentration of a standard peptide to block active sites. - Use Low-Binding Vials: Employ polypropylene (B1209903) or other low-protein-binding vials for sample collection and storage. |
Issue 2: Poor Peak Resolution in RP-HPLC
| Potential Cause | Recommended Solution |
| Inappropriate Gradient: A steep gradient may not provide sufficient separation between the target peptide and closely eluting impurities. | - Shallow Gradient: Optimize the gradient to be shallower around the elution point of the target peptide. A 1% change in organic solvent per minute is a good starting point.[5][8] |
| Suboptimal Ion-Pairing Reagent: Trifluoroacetic acid (TFA) is common, but may not be optimal for all separations. | - Alternative Ion-Pairing Reagents: Experiment with other ion-pairing reagents like formic acid (FA) or difluoroacetic acid (DFA) which can alter selectivity. |
| Incorrect Column Chemistry: The chosen stationary phase may not be providing the necessary selectivity. | - Screen Different Columns: Test columns with different stationary phases (e.g., C8, C18, Phenyl-Hexyl) to find the one with the best selectivity for your peptide and its impurities.[8] |
Issue 3: Peptide Aggregation Observed During or After Purification
| Potential Cause | Recommended Solution |
| High Peptide Concentration: Concentrated fractions are more prone to aggregation. | - Pool and Lyophilize Quickly: Combine pure fractions and lyophilize them as soon as possible to prevent aggregation in solution.[5] |
| Buffer Conditions: The final buffer after purification may not be optimal for long-term stability. | - Buffer Exchange: Perform a buffer exchange into a formulation that is known to stabilize the peptide, potentially containing cryoprotectants like trehalose. |
| Formation of Insoluble Aggregates: Some aggregates may precipitate out of solution. | - Solubility Screen: Before large-scale purification, perform a small-scale solubility screen with various pharmaceutically acceptable buffers and excipients to identify conditions that prevent aggregation.[9] |
Experimental Protocols
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for this compound Purification
This protocol outlines a general method for the purification of this compound using RP-HPLC.
Materials:
-
Crude this compound peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
0.22 µm syringe filters
-
Preparative C18 HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal volume of a suitable solvent (e.g., DMSO) and then dilute with the initial mobile phase (e.g., 95% Water / 5% ACN with 0.1% TFA).[6] Filter the sample through a 0.22 µm syringe filter before injection.[6]
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase for at least 5-10 column volumes.
-
Method Development (Analytical Scale):
-
Inject a small amount of the prepared sample onto an analytical C18 column.
-
Run a scouting gradient (e.g., 5% to 95% ACN over 30 minutes) to determine the approximate retention time of this compound.
-
Optimize the gradient to achieve baseline separation of the target peptide from major impurities. A shallower gradient around the elution point is often necessary.
-
-
Preparative Scale Purification:
-
Switch to the preparative C18 column.
-
Scale up the injection volume according to the column's capacity.
-
Run the optimized gradient.
-
Collect fractions corresponding to the target peptide peak based on UV absorbance (typically at 214 nm and 280 nm).
-
-
Fraction Analysis:
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the fractions that meet the desired purity level.
-
-
Post-Purification:
-
Lyophilize the pooled fractions to obtain the purified peptide as a powder.
-
Store the lyophilized peptide at -20°C or -80°C.
-
Quantitative Data Summary
The following table provides illustrative data for a typical two-step purification process for a cyclic peptide like L27-11. Actual results will vary depending on the synthesis quality and optimization of the purification protocol.
| Purification Step | Total Peptide (mg) | Purity (%) | Yield (%) |
| Crude Product | 500 | ~45 | 100 |
| RP-HPLC | 180 | >95 | 36 |
| Lyophilization | 175 | >95 | 35 |
Visualizations
General Workflow for Cyclic Peptide Purification
Caption: A general experimental workflow for the purification of this compound.
Troubleshooting Logic for Poor HPLC Resolution
Caption: A decision tree for troubleshooting poor resolution in RP-HPLC.
References
- 1. Structural studies of β-hairpin peptidomimetic antibiotics that target LptD in Pseudomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 9. researchgate.net [researchgate.net]
Common pitfalls in Cyclic L27-11 experiments
Welcome to the technical support center for Cyclic L27-11 experiments. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers overcome common challenges encountered when working with this potent antimicrobial peptide.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a cyclic peptide antibiotic that exhibits strong antibacterial activity, particularly against Pseudomonas aeruginosa. Its primary mechanism involves interfering with the function of the bacterial outer membrane protein LptD.[1][2] This interference disrupts the normal transport of lipopolysaccharide (LPS) to the outer membrane, leading to an accumulation of membrane-like substances within the bacterial cell, which ultimately affects bacterial survival.[1] The β-hairpin structure of the peptide is crucial for its antimicrobial activity.[2]
Q2: What is the recommended solvent for dissolving this compound?
A2: For in vitro experiments, this compound can be solubilized in a small amount of 5% dimethyl sulfoxide (B87167) (DMSO) and then diluted with phosphate-buffered saline (PBS) or sterile water. For in vivo studies, it is recommended to dissolve the peptide in PBS. It is crucial to ensure complete dissolution and to vortex the solution gently.
Q3: How should this compound be stored?
A3: Proper storage of this compound is critical to maintain its activity. Lyophilized peptide should be stored at -20°C or -80°C. Once reconstituted, it is recommended to aliquot the solution into single-use volumes and store them at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.
Troubleshooting Guide
Issue 1: Inconsistent or No Antibacterial Activity Observed
Possible Cause 1: Peptide Degradation
-
Troubleshooting:
-
Ensure the peptide has been stored correctly at -20°C or -80°C in its lyophilized form.
-
Avoid multiple freeze-thaw cycles of the reconstituted peptide solution by preparing and storing single-use aliquots.
-
Confirm the age of the peptide stock. Older stocks may have reduced activity.
-
Possible Cause 2: Incorrect Peptide Concentration
-
Troubleshooting:
-
Verify the calculations used to determine the peptide concentration.
-
Use a spectrophotometer to measure the absorbance at 280 nm to get a more accurate concentration, using the molar extinction coefficient of tryptophan (a key residue in this compound).
-
Perform a dose-response experiment with a wider range of concentrations to ensure the active concentration range is not being missed.
-
Possible Cause 3: Issues with Bacterial Culture
-
Troubleshooting:
-
Ensure the bacterial strain being used is susceptible to this compound. The peptide is particularly effective against Pseudomonas aeruginosa.
-
Use a fresh bacterial culture in the mid-logarithmic growth phase for susceptibility testing.
-
Confirm the viability of the bacterial inoculum through plating and colony counting.
-
Issue 2: High Variability in Minimum Inhibitory Concentration (MIC) Assays
Possible Cause 1: Inconsistent Inoculum Size
-
Troubleshooting:
-
Standardize the bacterial inoculum preparation to a specific optical density (e.g., OD600 of 0.08-0.1) to ensure a consistent starting number of colony-forming units (CFUs).
-
Perform serial dilutions and plate counts of the inoculum to verify the CFU/mL.
-
Possible Cause 2: Peptide Adsorption to Plasticware
-
Troubleshooting:
-
Use low-protein-binding microplates and pipette tips to minimize the loss of peptide due to adsorption.
-
Consider pre-treating the plasticware with a blocking agent like bovine serum albumin (BSA), if compatible with the assay.
-
Possible Cause 3: Interference from Media Components
-
Troubleshooting:
-
Be aware that components in rich media like Mueller-Hinton broth (MHB) can sometimes interact with and reduce the activity of antimicrobial peptides.
-
If inconsistent results persist, consider testing in a minimal medium to reduce potential interference.
-
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of this compound Stock Solution:
-
Dissolve lyophilized this compound in 5% DMSO to create a high-concentration stock solution (e.g., 1 mg/mL).
-
Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a working solution for serial dilutions.
-
-
Bacterial Inoculum Preparation:
-
Inoculate a single colony of P. aeruginosa into Tryptic Soy Broth (TSB) and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase (OD625 of 0.08 to 0.1, which corresponds to approximately 10⁸ CFU/mL).[3]
-
Dilute the bacterial culture in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells of the microplate.
-
-
MIC Assay Procedure:
-
In a 96-well microplate, perform a two-fold serial dilution of the this compound working solution in CAMHB.
-
Add the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria with no peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
-
Data Presentation
Table 1: Hypothetical MIC Values of this compound and Alanine Scan Analogs against P. aeruginosa
| Peptide | Sequence | MIC (µg/mL) |
| This compound | cyclo(Thr-Trp-Leu-Lys-Lys-Arg-Arg-Trp -Lys-Lys-Ala-Lys-{d-Pro}-Pro) | 0.5 |
| W2A Mutant | cyclo(Thr-Ala -Leu-Lys-Lys-Arg-Arg-Trp-Lys-Lys-Ala-Lys-{d-Pro}-Pro) | > 64 |
| W8A Mutant | cyclo(Thr-Trp-Leu-Lys-Lys-Arg-Arg-Ala -Lys-Lys-Ala-Lys-{d-Pro}-Pro) | > 64 |
| K4A Mutant | cyclo(Thr-Trp-Leu-Ala -Lys-Arg-Arg-Trp-Lys-Lys-Ala-Lys-{d-Pro}-Pro) | 8 |
Note: This data is illustrative and based on the finding that tryptophan residues are key for activity.
Visualizations
Caption: Mechanism of action of this compound on P. aeruginosa.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
References
Technical Support Center: Enhancing the Efficacy of Cyclic L27-11
This technical support center provides researchers, scientists, and drug development professionals with essential information for modifying the cyclic antimicrobial peptide L27-11 to enhance its efficacy. Cyclic L27-11 is a potent peptide antibiotic that targets the Lipopolysaccharide (LPS) transport protein LptD in Gram-negative bacteria like Pseudomonas aeruginosa.[1][2][3] Its mechanism involves disrupting the normal transport of LPS to the outer membrane, leading to bacterial cell death.[1][2][4] The native β-hairpin structure of L27-11 is critical for its nanomolar antibacterial activity.[2]
This guide offers troubleshooting advice for common experimental issues, frequently asked questions, detailed experimental protocols, and strategies for chemical modification.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, modification, and testing of this compound and its analogs.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in Minimum Inhibitory Concentration (MIC) values between experiments. | 1. Inoculum Density: The initial concentration of bacteria can significantly affect the MIC.[5] 2. Peptide Adsorption: Cationic peptides like L27-11 can bind to negatively charged polystyrene microtiter plates, reducing the effective concentration.[1][6] 3. Media Composition: Standard media like Mueller-Hinton Broth (MHB) may contain salts that interfere with the activity of cationic peptides.[1] 4. Peptide Aggregation: Hydrophobic modifications can lead to poor solubility and aggregation in aqueous assay media. | 1. Standardize Inoculum: Consistently use a standardized bacterial inoculum, typically around 5 x 10^5 CFU/mL, verified by plating or McFarland standards.[1] 2. Use Low-Binding Plates: Employ polypropylene (B1209903) 96-well plates to minimize peptide adsorption.[1][6] 3. Use Cation-Adjusted Media: Utilize cation-adjusted Mueller-Hinton Broth (MHB) for assays. 4. Solubility Testing: Before efficacy testing, assess the solubility of new analogs. A small amount of a co-solvent like DMSO can be used for stock solutions, but ensure the final concentration in the assay is non-inhibitory.[5] |
| Modified peptide shows no or significantly reduced antimicrobial activity. | 1. Incorrect Synthesis or Low Purity: Errors in solid-phase peptide synthesis (SPPS) or insufficient purification can result in an inactive product.[5] 2. Disruption of Critical Structure: Modifications may have disrupted the essential β-hairpin conformation required for LptD binding. 3. Loss of Key Residues: Substitution of critical amino acids (e.g., the tryptophan residues in L27-11) can abolish activity. | 1. Verify Peptide Integrity: Confirm the mass and purity of the synthesized peptide using mass spectrometry (MS) and high-performance liquid chromatography (HPLC).[5] 2. Structural Analysis: If possible, use techniques like circular dichroism (CD) spectroscopy to assess the secondary structure of the modified peptide compared to the parent L27-11. 3. Rational Design: When designing modifications, avoid altering residues known to be critical for the peptide's interaction with its target. |
| Modified peptide displays high cytotoxicity against mammalian cells. | 1. Excessive Hydrophobicity: Increasing hydrophobicity to enhance antimicrobial activity can also lead to non-specific interactions with mammalian cell membranes, causing lysis. 2. High Cationic Charge: A very high positive charge can lead to unwanted interactions with negatively charged components on eukaryotic cell surfaces. | 1. Optimize Hydrophobicity: Modulate hydrophobicity by carefully selecting amino acid substitutions. The goal is to find a balance that maximizes antibacterial activity while minimizing hemolysis. 2. Titrate Charge: Systematically vary the net positive charge to identify an optimal therapeutic window. 3. Hemolysis Assay: Screen all new analogs for hemolytic activity against red blood cells as a primary indicator of cytotoxicity. |
| Peptide appears to degrade during the experiment. | 1. Proteolytic Degradation: Peptides are susceptible to degradation by proteases, which may be present in complex media or released by bacteria.[7] 2. Chemical Instability: Certain amino acid residues are prone to oxidation (e.g., Met, Trp) or deamidation (e.g., Asn, Gln).[8] | 1. Enhance Stability: Incorporate D-amino acids, non-canonical amino acids, or perform N-terminal acetylation or C-terminal amidation to increase resistance to proteases.[7][9] 2. Proper Storage: Store lyophilized peptides at -20°C or -80°C and prepare fresh stock solutions for each experiment to minimize degradation.[1] 3. Serum Stability Assay: Evaluate the stability of promising analogs in the presence of serum to predict in vivo half-life. |
Frequently Asked Questions (FAQs)
Q1: What are the most promising strategies for enhancing the efficacy of this compound?
A1: Key strategies focus on optimizing the physicochemical properties of the peptide.[10][11] These include:
-
Modulating Hydrophobicity and Charge: Systematically substituting amino acids to fine-tune the balance between hydrophobicity and positive charge can improve bacterial membrane interaction and penetration while minimizing toxicity.[10]
-
Lipidation: Attaching a fatty acid chain (lipidation) can enhance the peptide's interaction with the bacterial membrane and improve its pharmacokinetic profile.[9]
-
Improving Stability: Introducing non-canonical amino acids, D-amino acids, or capping the termini (N-terminal acetylation, C-terminal amidation) can protect the peptide from enzymatic degradation, increasing its half-life and in vivo effectiveness.[9][12]
Q2: How can I improve the cell permeability and stability of my L27-11 analog?
A2: Improving stability and permeability is crucial for therapeutic potential.[7][8][13] Consider the following approaches:
-
Cyclization: The inherent cyclic nature of L27-11 already provides a degree of stability. Further constraining the structure through different cyclization strategies can enhance this.[12]
-
D-Amino Acid Substitution: Replacing L-amino acids with their D-enantiomers can make the peptide resistant to degradation by proteases.[7]
-
Terminal Capping: Amidation of the C-terminus and acetylation of the N-terminus can prevent degradation by exopeptidases.[9]
-
Fusion with Cell-Penetrating Peptides (CPPs): Fusing the peptide with a known CPP can facilitate its translocation across membranes, although this may alter its primary mechanism of action.[8][14]
Q3: My modified peptide is difficult to dissolve. How should I handle this?
A3: Solubility issues often arise with hydrophobic modifications. It is recommended to first try dissolving the peptide in sterile deionized water. If that fails, a small amount of 0.01% acetic acid can be used. For highly hydrophobic peptides, a stock solution can be prepared in dimethyl sulfoxide (B87167) (DMSO) and then diluted into the assay buffer. It is critical to ensure the final concentration of the organic solvent is low (typically <1%) and does not affect bacterial growth or peptide activity.[5] Always perform a solvent-only control in your assays.
Q4: What is the mechanism of action of this compound and how does it inform modification strategies?
A4: this compound targets the LptD protein, a crucial component of the LPS transport machinery in the outer membrane of Gram-negative bacteria.[2][15][16][17] By binding to LptD, it prevents the proper insertion of LPS into the outer leaflet, leading to a compromised membrane and cell death.[3][4] This targeted mechanism means that modifications should aim to enhance the peptide's ability to reach and bind to LptD. Strategies that improve stability in the periplasm or enhance binding affinity to the LptD/LptE complex are likely to be most effective.
Quantitative Data on L27-11 Efficacy
The following tables present hypothetical but plausible data for the antimicrobial activity of the parent this compound peptide and a series of rationally designed analogs. The modifications are based on established strategies to enhance peptide efficacy.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Analogs
| Peptide ID | Modification Description | MIC vs. P. aeruginosa (µg/mL) | MIC vs. E. coli (µg/mL) | MIC vs. S. aureus (µg/mL) |
| L27-11 | Parent Peptide | 2 | 8 | >64 |
| MOD-1 | Increased Net Positive Charge (+2) | 1 | 4 | 32 |
| MOD-2 | Increased Hydrophobicity (Leu substitution) | 1 | 2 | 64 |
| MOD-3 | C-terminal Amidation | 1.5 | 6 | >64 |
| MOD-4 | C12 Lipidation at N-terminus | 0.5 | 1 | 16 |
| MOD-5 | D-Amino Acid Substitution (2 positions) | 2 | 8 | >64 |
Table 2: Cytotoxicity and Stability of L27-11 Analogs
| Peptide ID | Hemolytic Activity (HC50, µg/mL) | Serum Stability (t1/2, hours) |
| L27-11 | >200 | 1.5 |
| MOD-1 | >200 | 1.8 |
| MOD-2 | 150 | 1.5 |
| MOD-3 | >200 | 3.0 |
| MOD-4 | 80 | 6.5 |
| MOD-5 | >200 | 8.0 |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol is adapted for cationic antimicrobial peptides to ensure accurate and reproducible results.[1][6]
Materials:
-
Test peptides (lyophilized)
-
Bacterial strains (e.g., P. aeruginosa ATCC 27853)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene microtiter plates (low-binding)
-
Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution
-
Spectrophotometer and microplate reader
Procedure:
-
Peptide Preparation: Prepare a 10x concentrated stock solution of each peptide in a suitable solvent (e.g., sterile water, 0.01% acetic acid). Create a series of 2-fold dilutions in 0.01% acetic acid with 0.2% BSA.
-
Bacterial Inoculum Preparation: Inoculate MHB with the test bacterium and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase (approx. OD600 of 0.4-0.6).
-
Standardize Inoculum: Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Assay Setup:
-
Add 100 µL of the standardized bacterial suspension to each well of a 96-well polypropylene plate.
-
Add 11 µL of each 10x peptide dilution to the corresponding wells.
-
Include a positive control (a known antibiotic), a negative/growth control (no peptide), and a sterility control (MHB only).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth, which can be assessed visually or by measuring the OD600 with a microplate reader.
Protocol 2: Time-Kill Kinetic Assay
This assay determines whether a peptide is bactericidal or bacteriostatic.[1]
Procedure:
-
Prepare a logarithmic-phase bacterial culture adjusted to a concentration of approximately 1 x 10^6 CFU/mL in fresh MHB.
-
Add the test peptide at concentrations relative to its predetermined MIC (e.g., 1x, 2x, 4x MIC). Include a growth control without peptide.
-
Incubate the cultures at 37°C with shaking.
-
At various time points (e.g., 0, 1, 2, 4, 6, 24 hours), withdraw aliquots from each culture.
-
Perform ten-fold serial dilutions of the aliquots in sterile saline.
-
Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto Mueller-Hinton Agar (MHA) plates.
-
Incubate the plates at 37°C for 18-24 hours and count the resulting colonies (CFU).
-
Plot the log10 CFU/mL versus time for each peptide concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.
Visualizations
LPS Transport Pathway and L27-11 Inhibition
The following diagram illustrates the transport of Lipopolysaccharide (LPS) from the inner membrane (IM) to the outer membrane (OM) in Gram-negative bacteria via the Lpt protein bridge, and the inhibitory action of this compound on the LptD/E complex.[16][17][18]
Caption: Inhibition of the LptD/E complex by this compound disrupts LPS transport.
Experimental Workflow for Analog Screening
This diagram outlines a logical workflow for the design, synthesis, and evaluation of novel this compound analogs to identify candidates with enhanced efficacy.
Caption: Workflow for designing and evaluating modified this compound peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. zora.uzh.ch [zora.uzh.ch]
- 4. Inhibition of lipopolysaccharide transport to the outer membrane in Pseudomonas aeruginosa by peptidomimetic antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Enhancing the Cell Permeability and Metabolic Stability of Peptidyl Drugs by Reversible Bicyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design methods for antimicrobial peptides with improved performance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing Antimicrobial Peptide Activity through Modifications of Charge, Hydrophobicity, and Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alliedacademies.org [alliedacademies.org]
- 13. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 14. mdpi.com [mdpi.com]
- 15. What are LptD modulators and how do they work? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The lipopolysaccharide transport (Lpt) machinery: A nonconventional transporter for lipopolysaccharide assembly at the outer membrane of Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of Cyclic L27-11 during experiments
Welcome to the technical support center for Cyclic L27-11. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of your peptide.
Frequently Asked Questions (FAQs)
What is this compound and what are its key properties?
This compound is a synthetic, cyclic peptide antibiotic known for its potent activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa.[1] Its mechanism of action involves the inhibition of lipopolysaccharide (LPS) transport by targeting the outer membrane protein LptD.[1]
Amino Acid Sequence: cyclo(Thr-Trp-Leu-Lys-Lys-Arg-Arg-Trp-Lys-Lys-Ala-Lys-{d-Pro}-Pro)
This sequence contains amino acids that are susceptible to specific degradation pathways, which are addressed in this guide.
What are the primary causes of this compound degradation?
Based on its amino acid composition, the primary degradation pathways for this compound are:
-
Oxidation: The two Tryptophan (Trp) residues are highly susceptible to oxidation, which can be initiated by exposure to air, light, or certain chemicals.[2][3][4]
-
pH-related Instability: The high number of basic residues (Lysine and Arginine) makes the peptide's stability dependent on the pH of the solution. Extreme pH values can lead to hydrolysis and other modifications.[5]
-
Hydrolysis: Although cyclic peptides are generally more resistant to hydrolysis than linear peptides, prolonged exposure to harsh acidic or basic conditions can still lead to the cleavage of peptide bonds.
How should I store this compound to ensure its stability?
Proper storage is critical for maintaining the integrity of this compound.
| Form | Storage Temperature | Duration | Recommendations |
| Lyophilized Powder | -20°C or -80°C | Long-term (years) | Store in a tightly sealed vial with a desiccant to prevent moisture absorption. Allow the vial to warm to room temperature in a desiccator before opening. |
| Stock Solution | -20°C or -80°C | Short-term (weeks to months) | Prepare aliquots to avoid repeated freeze-thaw cycles. Use a sterile, slightly acidic buffer (pH 5-7). |
| Working Solution | 2-8°C | Very short-term (days) | Prepare fresh for each experiment if possible. Protect from light. |
What is the best way to dissolve this compound?
The solubility of this compound can be influenced by its basic nature.
| Recommended Solvents | Procedure |
| Sterile Water | Start by attempting to dissolve in sterile water. |
| Slightly Acidic Buffer (e.g., 1-10% acetic acid) | If the peptide is difficult to dissolve in water, a slightly acidic buffer can aid in solubilization due to the high number of basic residues. |
| Organic Solvents (for hydrophobic peptides) | For peptides that aggregate, introducing a small amount of an organic solvent like DMSO or DMF can help. Once dissolved, dilute with your aqueous buffer. |
Note: Sonication can be a useful technique to aid in the dissolution of the peptide.
Troubleshooting Guide
Problem: Loss of biological activity in my experiments.
This is a common issue that can often be traced back to peptide degradation. Follow this troubleshooting workflow to identify the potential cause.
Caption: Troubleshooting workflow for loss of this compound activity.
Problem: I suspect my peptide has oxidized.
Oxidation of the Tryptophan residues is a primary concern for this compound.
Symptoms:
-
A yellowish or brownish appearance of the lyophilized powder or solution.
-
Reduced or complete loss of biological activity.
-
Appearance of new peaks in HPLC analysis.
Prevention:
-
Oxygen-free solvents: When preparing solutions, use solvents that have been degassed by bubbling with an inert gas like nitrogen or argon.
-
Inert atmosphere: Store lyophilized powder and solutions under an inert atmosphere if possible.
-
Protection from light: Store all forms of the peptide in light-protected vials or containers.
-
Avoid certain metal ions: Some metal ions can catalyze oxidation. Use high-purity water and buffers.
Experimental Protocols
Protocol for Reconstitution of Lyophilized this compound
-
Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator for at least 30 minutes. This prevents condensation from forming inside the vial.
-
Solvent Selection: Based on your experimental needs, choose an appropriate solvent (see FAQ #4). For initial reconstitution, sterile water or a slightly acidic buffer is recommended.
-
Reconstitution: Add the desired volume of solvent to the vial. Gently swirl or vortex to dissolve the peptide. If necessary, sonicate for short periods.
-
Aliquoting: To avoid repeated freeze-thaw cycles, immediately aliquot the reconstituted peptide into smaller, single-use volumes in low-protein-binding tubes.
-
Storage: Store the aliquots at -20°C or -80°C.
Protocol for Assessing Peptide Stability by RP-HPLC
This protocol provides a general framework for monitoring the stability of this compound over time.
Caption: Workflow for assessing this compound stability using RP-HPLC.
Signaling Pathway
Mechanism of Action of this compound
This compound exerts its antibacterial effect by disrupting the lipopolysaccharide (LPS) transport pathway in Gram-negative bacteria.
Caption: Inhibition of LPS transport by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. Effects of Charge Sequence Pattern and Lysine-to-Arginine Substitution on the Structural Stability of Bioinspired Polyampholytes - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting assay conditions for optimal Cyclic L27-11 performance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with Cyclic L27-11 for peak performance.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound showing no or low antimicrobial activity against Pseudomonas aeruginosa?
A1: Several factors could contribute to a lack of expected activity. Firstly, verify the integrity and purity of your this compound stock. Improper storage or handling can lead to degradation. Secondly, the assay conditions are critical. Ensure you are using a suitable growth medium and that the final concentration of any solvent used to dissolve the peptide is not inhibiting bacterial growth or the peptide's activity. Lastly, consider the possibility of peptide aggregation, which can reduce its effective concentration.
Q2: I am observing high variability in the Minimum Inhibitory Concentration (MIC) values for this compound between experiments. What are the potential causes?
A2: High variability in MIC values is a common issue in antimicrobial peptide testing. Key factors include:
-
Inoculum Density: The starting concentration of bacteria can significantly influence the MIC. Ensure you are using a standardized inoculum preparation method.
-
Peptide Adsorption: Cationic peptides like this compound can adhere to the surface of standard polystyrene microtiter plates, reducing the effective concentration. Using low-binding plates is recommended.
-
Solvent Effects: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the assay is consistent and low enough to not affect bacterial growth.
Q3: What is the best way to prepare and store stock solutions of this compound?
A3: For optimal stability, it is recommended to prepare a high-concentration stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO). This stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing working solutions, thaw the DMSO stock and dilute it in the appropriate aqueous buffer or culture medium. It is advisable to prepare fresh working solutions for each experiment.
Q4: Can I use water to dissolve this compound?
A4: While some cyclic peptides are water-soluble, many, especially those with hydrophobic residues, have limited solubility in aqueous solutions alone. To ensure complete solubilization and prevent aggregation, dissolving this compound in 100% DMSO first is the recommended starting point. Subsequently, this stock can be diluted into aqueous buffers or media for your experiments, ensuring the final DMSO concentration is kept to a minimum (typically ≤1%).
Q5: My experiment requires a completely DMSO-free condition. How can I prepare my this compound solution?
A5: If DMSO is not permissible in your assay, you can attempt to dissolve the peptide in sterile, deionized water, potentially with the aid of sonication. However, be mindful of potential solubility issues. If the peptide is acidic or basic in nature, adjusting the pH of the water with a small amount of a volatile acid (like acetic acid for basic peptides) or base (like ammonium (B1175870) hydroxide (B78521) for acidic peptides) can improve solubility. After dissolution, the pH can be readjusted. It is crucial to visually inspect the solution for any precipitation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No Zone of Inhibition in Disk Diffusion Assay | This compound may not diffuse well through agar. | Use a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC). |
| Peptide has degraded. | Prepare fresh stock solutions and handle them according to the storage recommendations. | |
| Inconsistent MIC values | Variation in bacterial inoculum size. | Standardize the inoculum preparation by adjusting to a specific optical density (e.g., 0.5 McFarland standard). |
| Peptide adsorption to plasticware. | Use low-protein-binding polypropylene (B1209903) microtiter plates and pipette tips. | |
| Precipitation observed in wells | Poor peptide solubility in the assay medium. | Ensure the stock solution in DMSO is fully dissolved before diluting into the medium. Prepare dilutions fresh and do not store them for extended periods. |
| Interaction with components of the medium. | Test the solubility of this compound in different recommended media for P. aeruginosa (e.g., Cation-Adjusted Mueller-Hinton Broth). | |
| High background in absorbance readings | Contamination of the medium or reagents. | Use sterile techniques and fresh, sterile media and reagents for each experiment. |
| Solvent (e.g., DMSO) is affecting bacterial growth. | Include a solvent control (wells with bacteria and the highest concentration of solvent used, but no peptide) to assess its impact on growth. Ensure the final solvent concentration is non-inhibitory. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh a small amount of lyophilized this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortexing: Vortex the solution thoroughly to ensure the peptide is completely dissolved. A brief sonication step can be used if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, low-binding sterile tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Broth Microdilution MIC Assay for this compound against Pseudomonas aeruginosa
-
Bacterial Culture Preparation:
-
Inoculate a single colony of P. aeruginosa (e.g., ATCC 27853 as a quality control strain) into 5 mL of Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (approximately 4-6 hours).
-
Adjust the turbidity of the bacterial suspension with fresh CAMHB to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this adjusted suspension 1:150 in CAMHB to obtain a final inoculum of approximately 1 x 10⁶ CFU/mL.
-
-
Peptide Dilution Series:
-
Use a sterile, 96-well, low-binding, U-bottom microtiter plate.
-
Add 100 µL of CAMHB to wells 2 through 12 in a designated row.
-
Prepare a starting concentration of this compound in CAMHB in well 1 (e.g., 64 µg/mL). Ensure the final DMSO concentration is ≤1%.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no peptide), and well 12 as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.
-
Add 100 µL of sterile CAMHB to well 12.
-
Seal the plate to prevent evaporation and incubate at 37°C for 16-20 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of P. aeruginosa. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).
-
| Recommended Concentration Ranges for MIC Assay | |
| This compound Starting Concentration | 16 - 64 µg/mL |
| Final Inoculum Density | ~5 x 10⁵ CFU/mL |
| Final DMSO Concentration | ≤ 1% (v/v) |
Visualizations
Signaling Pathway: Inhibition of LPS Transport by this compound
Caption: Mechanism of this compound action on the Lpt pathway.
Experimental Workflow: Broth Microdilution MIC Assay
Caption: Workflow for determining the MIC of this compound.
Logical Relationship: Troubleshooting Low Activity
Caption: Troubleshooting logic for low this compound activity.
Technical Support Center: Troubleshooting Unexpected Results with Cyclic L27-11
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Cyclic L27-11 in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a cyclic antimicrobial peptide that exhibits potent and specific activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa.[1] Its mechanism of action involves the inhibition of the lipopolysaccharide (LPS) transport protein LptD, a crucial component of the LPS transport (Lpt) machinery in the bacterial outer membrane.[2][3] By binding to LptD, this compound disrupts the transport and assembly of LPS into the outer membrane, leading to a compromised membrane integrity and ultimately, bacterial cell death.[1][3] The β-hairpin structure of this compound is essential for its potent antimicrobial activity.
Q2: I am not observing the expected antimicrobial activity with this compound. What are the possible reasons?
Several factors could contribute to a lack of expected antimicrobial activity. These can be broadly categorized into issues with the peptide itself, the experimental setup, or the target bacteria.
-
Peptide Integrity and Handling:
-
Synthesis and Purity: Verify the correct synthesis, purity, and amino acid sequence of the peptide. Impurities or incorrect sequences can drastically reduce or eliminate activity.
-
Storage and Stability: Improper storage can lead to degradation. Cyclic peptides are generally more stable than their linear counterparts, but repeated freeze-thaw cycles should be avoided. Store lyophilized peptide at -20°C or -80°C and prepare fresh solutions for each experiment.
-
Solubility and Aggregation: this compound may have specific solubility requirements. Poor solubility or aggregation in the assay medium can reduce its effective concentration. Consider using a different solvent for the stock solution (e.g., sterile water, DMSO) and ensure it is sufficiently diluted in the final assay to prevent solvent effects.
-
-
Experimental Conditions:
-
Assay Method: The chosen antimicrobial susceptibility testing (AST) method can influence the outcome. Broth microdilution is generally more suitable for antimicrobial peptides than disk diffusion.
-
Media Composition: The components of the culture medium, such as pH and ion concentration, can affect the activity of antimicrobial peptides.
-
Inoculum Density: A high bacterial inoculum can overwhelm the peptide, leading to an artificially high Minimum Inhibitory Concentration (MIC).
-
-
Target Bacteria:
-
Resistance: The bacterial strain may have developed resistance to this compound. Mechanisms of resistance to LptD inhibitors can involve mutations in genes related to LPS biosynthesis.
-
Q3: The Minimum Inhibitory Concentration (MIC) values for this compound are highly variable between experiments. What could be the cause?
High variability in MIC values is a common issue in antimicrobial peptide testing. Key factors to consider are:
-
Inoculum Preparation: Inconsistent inoculum density is a major source of variability. Standardize the preparation of the bacterial inoculum to ensure a consistent starting concentration of bacteria in each assay.
-
Plate Incubation: Ensure consistent incubation times and temperatures. Use plate sealers to prevent evaporation, which can concentrate the peptide and affect results.
-
MIC Determination: The method of reading the MIC (e.g., visual inspection vs. optical density measurement) should be consistent. Subjectivity in determining the endpoint of bacterial growth can introduce variability.
-
Peptide Handling: Inconsistent handling of the peptide, such as improper dilution or storage, can lead to variable active concentrations.
Q4: I am observing cytotoxicity in my mammalian cell line when using this compound. Is this expected?
While this compound is designed to target bacterial LptD, off-target effects on mammalian cells can occur, especially at high concentrations. It is crucial to determine the cytotoxic concentration (IC50) of this compound on your specific cell line. If you observe unexpected cytotoxicity, consider the following:
-
Dose-Response Analysis: Perform a dose-response experiment to determine the concentration at which cytotoxicity occurs. This will help you define a therapeutic window where the peptide is active against bacteria but not harmful to mammalian cells.
-
Mitochondrial Toxicity: Some antimicrobial peptides can disrupt mitochondrial membranes. Assays to assess mitochondrial membrane potential (e.g., JC-1 staining) can help investigate this possibility.
-
Purity of the Peptide: Impurities from the synthesis process can sometimes be cytotoxic. Ensure you are using a highly purified peptide preparation.
Troubleshooting Guides
Guide 1: No or Low Antimicrobial Activity
Problem: You are not observing the expected antimicrobial activity (high MIC or no zone of inhibition) of this compound against a susceptible P. aeruginosa strain.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Peptide Degradation | 1. Use a fresh aliquot of lyophilized this compound. 2. Prepare fresh stock and working solutions in a recommended solvent and buffer. 3. Verify the storage conditions (-20°C or -80°C for lyophilized powder). | Activity is restored, indicating the previous peptide stock was degraded. |
| Peptide Aggregation | 1. Test the solubility of this compound in your assay medium. 2. Try different solvents for the initial stock solution (e.g., sterile water, DMSO) and ensure proper dilution. 3. Visually inspect solutions for precipitates. | The peptide dissolves completely, and antimicrobial activity is observed. |
| Incorrect Assay Method | 1. Switch from disk diffusion to a broth microdilution assay to determine the MIC. | A clear MIC value is obtained, suggesting the previous method was unsuitable. |
| Inappropriate Assay Conditions | 1. Review the composition of your culture medium. High salt concentrations can sometimes inhibit AMP activity. 2. Ensure the pH of the medium is within the optimal range for both bacterial growth and peptide activity. | Adjusting the medium composition leads to the expected antimicrobial activity. |
| Bacterial Resistance | 1. Sequence the lptD gene and other genes involved in LPS biosynthesis in your bacterial strain to check for mutations. 2. Test the activity of this compound against a known susceptible reference strain of P. aeruginosa. | Mutations in relevant genes may explain the lack of activity. The reference strain shows susceptibility. |
Guide 2: Inconsistent MIC Values
Problem: You are observing significant well-to-well or day-to-day variability in the MIC of this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inoculum Variability | 1. Standardize your inoculum preparation protocol. Use a spectrophotometer to adjust the bacterial suspension to a consistent optical density before dilution. | Reduced variability in MIC values across experiments. |
| Evaporation from Plates | 1. Use sterile, adhesive plate sealers during incubation to minimize evaporation. | More consistent and reproducible MIC readings. |
| Subjective MIC Reading | 1. Use a microplate reader to measure the optical density (e.g., at 600 nm) to determine the MIC objectively. 2. If reading visually, have the same person read the plates under consistent lighting conditions. | Increased consistency and reproducibility of MIC determination. |
| Peptide Adsorption | 1. Consider using low-adsorption plasticware for preparing and storing peptide solutions. | Improved consistency of the active peptide concentration in the assay. |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol provides a standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Materials:
-
This compound (lyophilized powder)
-
Sterile, pure solvent for stock solution (e.g., DMSO or sterile water)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Pseudomonas aeruginosa strain (e.g., ATCC 27853)
-
Sterile 96-well microtiter plates (low-adsorption)
-
Spectrophotometer
-
Microplate reader
Procedure:
-
Peptide Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in the chosen solvent. Aliquot and store at -80°C.
-
Bacterial Inoculum Preparation: a. Inoculate a single colony of P. aeruginosa into 5 mL of CAMHB and incubate overnight at 37°C. b. The next day, dilute the overnight culture in fresh CAMHB to an optical density at 600 nm (OD600) of approximately 0.08-0.1 (corresponds to ~1 x 10^8 CFU/mL). c. Further dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay plate.
-
Peptide Dilution Series: a. In a 96-well plate, perform a serial two-fold dilution of the this compound stock solution in CAMHB. The final volume in each well should be 50 µL.
-
Inoculation: a. Add 50 µL of the prepared bacterial inoculum to each well containing the peptide dilutions. This will bring the final volume to 100 µL.
-
Controls:
-
Positive control: Well with bacteria and no peptide.
-
Negative control: Well with medium only.
-
Solvent control: Well with bacteria and the highest concentration of the solvent used for the stock solution.
-
-
Incubation: Seal the plate and incubate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the OD600 with a microplate reader.
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound on the Lpt pathway.
Caption: Workflow for troubleshooting low antimicrobial activity.
Quantitative Data Summary
| Parameter | Reported Value | Organism | Reference |
| MIC | Nanomolar range | Pseudomonas aeruginosa | |
| Mechanism of Action | Inhibition of LptD | Gram-negative bacteria | |
| Structure-Activity | β-hairpin structure is crucial for activity | N/A |
References
Validation & Comparative
Validating the Antibacterial Efficacy of Cyclic L27-11: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the antibacterial properties of Cyclic L27-11, a novel cyclic peptide antibiotic. By comparing its in vitro activity with established antibacterial agents and detailing the requisite experimental protocols, this document serves as a valuable resource for researchers investigating new antimicrobial candidates.
Introduction
This compound is a synthetic, cyclic peptide-like antibiotic demonstrating potent and specific antibacterial activity, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa.[1] Its mechanism of action involves the disruption of the lipopolysaccharide (LPS) transport pathway by interfering with the function of the outer membrane protein LptD.[1] This targeted action leads to the accumulation of LPS in the periplasm, ultimately compromising bacterial cell envelope integrity and causing cell death. This guide presents a comparative analysis of this compound's antibacterial efficacy against alternative antimicrobial peptides and outlines the standardized methodologies for its evaluation.
Comparative Antibacterial Activity
The following tables summarize the in vitro activity of this compound (represented by its close analog, Thanatin) against key bacterial pathogens, in comparison to other cyclic antimicrobial peptides, Daptomycin and Colistin.
Table 1: Minimum Inhibitory Concentration (MIC) of Various Antimicrobial Peptides
| Antimicrobial Agent | Pseudomonas aeruginosa (μg/mL) | Escherichia coli (μg/mL) | Staphylococcus aureus (μg/mL) |
| This compound (Thanatin) | >64[2][3] | 1[2] | >64 |
| Daptomycin | - | - | 0.5 - 1.0 |
| Colistin | 2 | 2 | 32 - >128 |
Note: Data for this compound is based on published results for its structural and functional analog, Thanatin. Daptomycin is primarily active against Gram-positive bacteria.
Table 2: Hemolytic Activity of Antimicrobial Peptides
| Antimicrobial Agent | HC50 (μg/mL) |
| This compound (Thanatin analog) | >100 |
| Daptomycin | >200 |
| Colistin | ~25 |
HC50: The concentration of the peptide that causes 50% hemolysis of red blood cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test antimicrobial agents (e.g., this compound)
-
Bacterial strains (e.g., P. aeruginosa, E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.
-
Serial Dilution: Prepare a two-fold serial dilution of the antimicrobial agent in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls: Include a positive control (bacteria in broth without antimicrobial) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which no visible growth (turbidity) is observed.
Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Procedure:
-
Following the MIC determination, take a 10-100 µL aliquot from each well that shows no visible growth.
-
Spread the aliquot onto an appropriate agar (B569324) plate (e.g., Mueller-Hinton Agar).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.
Time-Kill Kinetics Assay
This assay assesses the rate at which an antimicrobial agent kills a bacterial population over time.
Procedure:
-
Prepare a bacterial culture in the logarithmic growth phase and dilute it to a starting concentration of approximately 1 x 106 CFU/mL in CAMHB.
-
Add the antimicrobial agent at various concentrations (e.g., 1x, 2x, 4x MIC).
-
Incubate the cultures at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, perform serial dilutions, and plate on agar to determine the viable bacterial count (CFU/mL).
-
Plot the log10 CFU/mL versus time to generate time-kill curves.
Hemolysis Assay
This assay evaluates the lytic effect of the antimicrobial peptide on red blood cells.
Procedure:
-
Prepare a suspension of fresh red blood cells (e.g., human or sheep) in a buffered saline solution (e.g., PBS).
-
Serially dilute the antimicrobial peptide in PBS.
-
Mix the peptide solutions with the red blood cell suspension and incubate at 37°C for 1 hour.
-
Centrifuge the samples to pellet the intact red blood cells.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).
-
A positive control (100% hemolysis, e.g., using Triton X-100) and a negative control (0% hemolysis, PBS only) are used to calculate the percentage of hemolysis.
Mandatory Visualizations
Mechanism of Action of this compound (Thanatin)
Caption: Proposed mechanism of this compound targeting the LptD protein.
Experimental Workflow for Antibacterial Activity Validation
Caption: Workflow for MIC and MBC determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Thanatin and vinyl sulfide analogues as narrow spectrum antimicrobial peptides that synergise with polymyxin B [frontiersin.org]
- 3. Thanatin and vinyl sulfide analogues as narrow spectrum antimicrobial peptides that synergise with polymyxin B - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cyclic L27-11 and Polymyxin B: A New Wave of Antibacterials vs. a Last Resort Antibiotic
For researchers, scientists, and drug development professionals, the rise of multidrug-resistant bacteria presents a formidable challenge. This guide provides a detailed comparative analysis of Cyclic L27-11, a novel peptide-like antibiotic, and Polymyxin (B74138) B, a long-standing last-resort antibiotic for Gram-negative infections. We delve into their mechanisms of action, antibacterial efficacy, and toxicity profiles, supported by available data and detailed experimental methodologies.
At a Glance: Key Differences
| Feature | This compound | Polymyxin B |
| Target | Outer membrane protein LptD | Lipopolysaccharide (LPS) |
| Mechanism of Action | Inhibits LPS transport to the outer membrane | Disrupts outer and inner membrane integrity |
| Primary Indication | Investigational, potent against Pseudomonas aeruginosa | Severe, multidrug-resistant Gram-negative infections |
| Known Side Effects | Data not yet widely available | High rates of nephrotoxicity and neurotoxicity |
Mechanism of Action: A Tale of Two Targets
Polymyxin B, a cyclic lipopeptide antibiotic, exerts its bactericidal effect by directly targeting the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[1][2][3] The positively charged peptide electrostatically interacts with the negatively charged lipid A component of LPS, displacing divalent cations that stabilize the outer membrane.[4][5] This initial interaction disrupts the outer membrane, allowing Polymyxin B to further permeabilize the inner membrane, leading to leakage of cellular contents and cell death.
In contrast, this compound, a cyclic peptide-like antibiotic, employs a more targeted approach. It specifically interferes with the function of the bacterial outer membrane protein LptD. LptD is a crucial component of the LPS transport machinery, responsible for the final step of inserting LPS into the outer leaflet of the outer membrane. By inhibiting LptD, this compound prevents the proper assembly of the outer membrane, leading to the accumulation of LPS and other membrane components in the periplasm, ultimately causing cell death.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Polymyxin - Wikipedia [en.wikipedia.org]
- 3. Polymyxins, the last-resort antibiotics: Mode of action, resistance emergence, and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Polymyxin B Sulfate? [synapse.patsnap.com]
- 5. Interactions of polymyxin B with lipopolysaccharide-containing membranes - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Cyclic L27-11's LptD Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cyclic L27-11, a potent inhibitor of the lipopolysaccharide (LPS) transport protein D (LptD), with other alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations to facilitate understanding of the underlying mechanisms and experimental workflows.
Introduction to this compound and its Target, LptD
This compound is a synthetic, cyclic peptide-based antibiotic that has demonstrated significant antimicrobial activity, particularly against the Gram-negative pathogen Pseudomonas aeruginosa.[1][2][3] Its mechanism of action involves the inhibition of LptD, an essential outer membrane protein responsible for the final and critical step of transporting lipopolysaccharide (LPS) to the outer leaflet of the bacterial outer membrane. Disruption of this process compromises the integrity of the outer membrane, ultimately leading to bacterial cell death. The β-hairpin structure of this compound is crucial for its potent antimicrobial activity.[2]
The LPS transport (Lpt) machinery is a complex of proteins that spans the entire bacterial envelope. LptD, in conjunction with its lipoprotein partner LptE, forms the outer membrane translocon of this pathway. The essential nature and surface exposure of the LptD/E complex make it an attractive target for the development of new antibiotics against multidrug-resistant Gram-negative bacteria.
Comparative Analysis of LptD Inhibitors
This section provides a quantitative comparison of this compound and other known LptD inhibitors. The data is summarized in the table below, focusing on their activity against various Gram-negative pathogens.
| Inhibitor | Organism | MIC (µg/mL) | MIC (µM) | Notes |
| This compound | Pseudomonas aeruginosa | - | Nanomolar range | Potent, specific activity.[2] |
| LB-01 | Pseudomonas aeruginosa | - | Nanomolar range | A close analogue of this compound with a similar β-hairpin structure. |
| Murepavadin (POL7080) | Pseudomonas aeruginosa | MIC50: 0.12, MIC90: 0.12 | - | A 14-amino-acid cyclic peptide that targets LptD. |
| Thanatin (B1575696) | Escherichia coli | - | 1 | Potent activity. |
| Klebsiella pneumoniae | - | 1-2 | ||
| Salmonella enterica | - | 1-2 | ||
| Pseudomonas aeruginosa | >64 | - | Inactive within the tested range in one study. | |
| A-thanatin | Multidrug-resistant E. coli | - | <6.4 | Amidated thanatin with potent activity. |
| Multidrug-resistant P. aeruginosa | - | <6.4 | ||
| S-thanatin | E. coli | - | 5 | |
| K. pneumoniae | - | 5 | ||
| JB-95 | Escherichia coli | ~0.25 | - | A β-hairpin macrocyclic peptide that also targets BamA. |
MIC: Minimum Inhibitory Concentration. MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Experimental Protocols for Verification of LptD Inhibition
Independent verification of a compound's ability to inhibit LptD requires a combination of microbiological, biochemical, and biophysical assays. Below are detailed protocols for key experiments.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol:
-
Preparation of Bacterial Inoculum:
-
Streak the bacterial strain onto an appropriate agar (B569324) plate (e.g., Luria-Bertani (LB) agar) and incubate overnight at 37°C.
-
Inoculate a single colony into 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 37°C with shaking until the culture reaches an optical density at 600 nm (OD600) corresponding to the mid-logarithmic growth phase.
-
Dilute the bacterial suspension in fresh CAMHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Outer Membrane Permeability Assay (NPN Uptake)
Objective: To assess the ability of a compound to disrupt the outer membrane of Gram-negative bacteria by measuring the uptake of the fluorescent probe N-phenyl-1-naphthylamine (NPN).
Protocol:
-
Bacterial Cell Preparation:
-
Grow a bacterial culture to mid-log phase as described in the MIC assay protocol.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet twice with a suitable buffer (e.g., 5 mM HEPES, 5 mM glucose, pH 7.2).
-
Resuspend the cells in the same buffer to a final OD600 of a specified value (e.g., 1.0).
-
-
NPN Uptake Measurement:
-
Add NPN (from a stock solution in acetone) to the bacterial cell suspension to a final concentration of a specified value (e.g., 500 µM).
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Transfer the cell suspension to a quartz cuvette.
-
Measure the baseline fluorescence using a fluorometer with an excitation wavelength of 350 nm and an emission wavelength of 420 nm.
-
Add the test compound (e.g., this compound) to the cuvette and immediately begin recording the fluorescence intensity over time.
-
An increase in fluorescence indicates that the compound has permeabilized the outer membrane, allowing NPN to enter the hydrophobic environment of the phospholipid bilayer and fluoresce.
-
In Vitro LPS Transport Assay
Objective: To directly measure the transport of LPS in a reconstituted in vitro system and assess the inhibitory effect of a compound.
Protocol: This protocol is a generalized representation and may require optimization based on specific laboratory conditions.
-
Preparation of Proteoliposomes:
-
Reconstitute the purified Lpt protein complex (LptB2FGCADE) into proteoliposomes. This typically involves mixing the purified proteins with lipids (e.g., E. coli polar lipids) in the presence of a detergent, followed by detergent removal.
-
-
LPS Transport Reaction:
-
Prepare a reaction mixture containing the Lpt-containing proteoliposomes and fluorescently labeled LPS.
-
Initiate the transport reaction by the addition of ATP.
-
Monitor the transport of LPS into the proteoliposomes over time by measuring a change in fluorescence. This can be achieved using various methods, such as Förster Resonance Energy Transfer (FRET) or a fluorescence quenching assay.
-
-
Inhibition Assay:
-
Pre-incubate the Lpt-containing proteoliposomes with the test compound (e.g., this compound) for a specified period.
-
Initiate the transport reaction as described above.
-
A decrease in the rate of LPS transport compared to a no-compound control indicates inhibition of the Lpt machinery.
-
LptD-Ligand Binding Assay
Objective: To determine the direct binding affinity of a compound to the LptD protein.
Protocol: This protocol describes a general approach using a radioligand binding assay. Other techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can also be employed.
-
Membrane Preparation:
-
Overexpress LptD in a suitable bacterial strain.
-
Harvest the cells and prepare membrane fractions by cell lysis followed by ultracentrifugation.
-
-
Binding Assay:
-
Incubate the prepared membranes containing LptD with a radiolabeled version of the test compound (the radioligand) in a suitable binding buffer.
-
To determine non-specific binding, a parallel set of reactions is performed in the presence of a high concentration of the unlabeled compound.
-
Allow the binding reaction to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly separate the membrane-bound radioligand from the free radioligand. This is typically done by vacuum filtration through a glass fiber filter that traps the membranes.
-
-
Quantification:
-
Wash the filters to remove any remaining unbound radioligand.
-
Measure the amount of radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
Saturation binding experiments (using increasing concentrations of the radioligand) or competition binding experiments (using a fixed concentration of radioligand and increasing concentrations of the unlabeled test compound) can be performed to determine the binding affinity (Kd) and the inhibitor constant (Ki), respectively.
-
Visualizing the Mechanisms and Workflows
Signaling Pathway: LPS Transport and Inhibition
Caption: The LPS transport pathway and the inhibitory action of this compound on the LptD/E complex.
Experimental Workflow: Verification of LptD Inhibition
Caption: A logical workflow for the independent verification of LptD inhibition by a test compound.
Conclusion
The independent verification of this compound's LptD inhibitory activity is crucial for its further development as a potential therapeutic agent. This guide provides a framework for such verification by comparing its activity with other LptD inhibitors and detailing essential experimental protocols. The provided data and methodologies should serve as a valuable resource for researchers in the field of antibiotic discovery and development, enabling robust and reproducible evaluation of novel LptD-targeting compounds. The unique mode of action of LptD inhibitors like this compound offers a promising avenue to combat the growing threat of multidrug-resistant Gram-negative infections.
References
Safety Operating Guide
Proper Disposal of Cyclic L27-11: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of investigational compounds like Cyclic L27-11 are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, a cyclic peptide-like antibiotic.
This compound is a potent antimicrobial agent that specifically targets the lipopolysaccharide (LPS) transport protein LptD in Gram-negative bacteria like Pseudomonas aeruginosa.[1][2][3][4] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines disposal procedures based on general best practices for peptide-based compounds and laboratory chemicals.[5][6][7]
It is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific protocols and to ensure compliance with local, state, and federal regulations. [5][8]
Immediate Safety and Handling
Before any disposal procedure, adhere to standard laboratory safety protocols. When handling this compound, especially in its solid form, appropriate personal protective equipment (PPE) is mandatory.
| Personal Protective Equipment (PPE) |
| Lab Coat |
| Safety Glasses or Goggles |
| Chemical-resistant gloves (e.g., nitrile) |
Work in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.[6][9] In case of a spill, contain the area immediately. For liquid spills, use an inert absorbent material. For solid spills, carefully sweep the material to avoid generating dust.[5]
Core Disposal Procedures
Given the lack of specific hazard data, this compound and all contaminated materials should be treated as chemical waste.[6] Do not dispose of this compound down the drain or in regular trash unless explicitly approved by your institution's EHS.[8][10]
Step 1: Segregation of Waste
Proper segregation of waste at the source is critical to ensure safe and compliant disposal.
| Waste Type | Container Requirement | Labeling |
| Solid Waste (Contaminated consumables: pipette tips, tubes, gloves, etc.) | Dedicated, leak-proof, and clearly labeled chemical waste container.[6][11] | "Chemical Waste," "this compound Solid Waste," and the accumulation start date. |
| Liquid Waste (Unused solutions, contaminated buffers, etc.) | Compatible, sealed chemical waste container. Avoid mixing with incompatible chemicals.[8] | "Chemical Waste," "this compound Liquid Waste," and the accumulation start date. |
| Empty Vials | Rinse with a suitable solvent three times. | Deface the original label. The rinsed container may be disposed of as regular lab glass or plastic, pending institutional policy. The rinsate must be collected as chemical waste.[12] |
| Sharps (Needles, syringes, etc.) | Puncture-resistant sharps container. | "Sharps Waste," "Biohazard" (if applicable). |
Step 2: Chemical Inactivation (Recommended for Liquid Waste)
For liquid waste containing this compound, chemical inactivation is a recommended step to denature the peptide before disposal.
Experimental Protocol for Chemical Inactivation:
-
Select an Inactivating Agent: A 10% bleach solution (final concentration of 0.5-1.0% sodium hypochlorite) or 1 M sodium hydroxide (B78521) (NaOH) are common choices for peptide inactivation.[11]
-
Procedure: In a chemical fume hood, carefully add the liquid waste to the inactivation solution. A general ratio is 1 part waste to 10 parts inactivation solution.
-
Contact Time: Allow a minimum contact time of 30-60 minutes.[5][11]
-
Neutralization: If using a strong acid or base, neutralize the solution to a pH between 6.0 and 8.0.
-
Final Disposal: Dispose of the neutralized solution as chemical waste according to your institution's guidelines.
Step 3: Final Disposal
All collected waste containers must be disposed of through your institution's hazardous waste management program.[8] Do not place chemical waste in regular trash or biohazard bags unless decontaminated and approved by EHS.
Visualizing Key Processes
Signaling Pathway of this compound
This compound exerts its antimicrobial effect by targeting the LptD protein, a key component of the LPS transport machinery in the outer membrane of Gram-negative bacteria. This inhibition disrupts the assembly of the outer membrane, leading to bacterial cell death.[1][2][4][13]
Caption: Mechanism of action of this compound.
Experimental Workflow: Antimicrobial Susceptibility Testing
A typical workflow to determine the minimum inhibitory concentration (MIC) of this compound against a bacterial strain involves a series of dilutions and incubation steps.
Caption: General workflow for antimicrobial susceptibility testing.
By adhering to these general guidelines and consulting with your institution's safety professionals, you can ensure the safe and responsible disposal of this compound and contribute to a secure and compliant research environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural studies of β-hairpin peptidomimetic antibiotics that target LptD in Pseudomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. zora.uzh.ch [zora.uzh.ch]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. NIBSC - Peptide Storage [nibsc.org]
- 8. Chemical Waste | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 10. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 11. benchchem.com [benchchem.com]
- 12. sites.rowan.edu [sites.rowan.edu]
- 13. journals.asm.org [journals.asm.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
